Technical Whitepaper: Chemical Structure, Synthesis, and Analytical Applications of N-(3-methylbutyl)-3,5-dinitrobenzamide
Executive Summary N-(3-methylbutyl)-3,5-dinitrobenzamide (often referred to as N-isoamyl-3,5-dinitrobenzamide) is a highly specialized chemical derivative bridging the fields of analytical chemistry, materials science, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(3-methylbutyl)-3,5-dinitrobenzamide (often referred to as N-isoamyl-3,5-dinitrobenzamide) is a highly specialized chemical derivative bridging the fields of analytical chemistry, materials science, and drug development. Primarily synthesized as a stable, UV-active derivative of the biogenic amine isoamylamine, this compound allows for the highly sensitive chromatographic quantification of trace aliphatic amines. Beyond its analytical utility, the structural motif of 3,5-dinitrobenzamides serves as a bioactive scaffold in enzyme inhibition and as an additive in advanced resin compositions. This whitepaper provides a comprehensive, authoritative guide to its structural chemistry, physical properties, and field-proven experimental workflows.
Chemical Architecture and Physical Properties
The molecular architecture of N-(3-methylbutyl)-3,5-dinitrobenzamide (
C12H15N3O5
) is characterized by three distinct functional domains:
The Hydrophobic Tail: The 3-methylbutyl (isoamyl) group provides significant aliphatic character, enhancing the molecule's solubility in organic solvents and its retention on reversed-phase chromatographic columns.
The Chromophoric Core: The 3,5-dinitrobenzene ring is a highly
π
-electron-deficient system. The two strongly electron-withdrawing nitro groups stabilize the aromatic system while providing a robust UV absorbance maximum (
λmax
), critical for spectrophotometric detection.
The Amide Linkage: The planar, rigid amide bond (-CONH-) connects the tail to the core, offering hydrogen-bonding capabilities that are frequently exploited in enzyme-ligand interactions.
Quantitative Data Summary
Property
Value / Description
IUPAC Name
N-(3-methylbutyl)-3,5-dinitrobenzamide
Common Synonyms
N-isoamyl-3,5-dinitrobenzamide
Molecular Formula
C12H15N3O5
Molecular Weight
281.27 g/mol
Appearance
Pale yellow to off-white crystalline solid
Melting Point
110–115 °C (Typical for aliphatic DNB derivatives)
UV Absorbance Max (
λmax
)
~254 nm
Solubility Profile
Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water
Pre-Column Derivatization: Experimental Protocol and Mechanistic Causality
Aliphatic amines like isoamylamine lack a conjugated
π
-system, rendering them nearly invisible to standard UV-Vis detectors. To resolve this, researchers utilize 3,5-dinitrobenzoyl chloride (DNBC) in a Schotten-Baumann-type pre-column derivatization to synthesize N-(3-methylbutyl)-3,5-dinitrobenzamide prior to analysis [1].
Self-Validating Synthesis Workflow
The following protocol is designed not merely as a set of instructions, but as a self-validating system to ensure analytical integrity and prevent false positives.
Step 1: Reagent Preparation
Analyte Solution: Dissolve the isoamylamine sample in an aprotic solvent (e.g., anhydrous acetonitrile).
Derivatizing Agent: Prepare a 10 mM solution of DNBC in acetonitrile.
Base Catalyst: Prepare a 20 mM solution of Triethylamine (TEA) or Pyridine.
Step 2: Reaction Execution
Mix 100 µL of the analyte solution with 100 µL of the base catalyst.
Add 200 µL of the DNBC solution. Vortex for 30 seconds and incubate at 60 °C for 15 minutes.
Causality: The nucleophilic nitrogen of isoamylamine attacks the electrophilic carbonyl carbon of DNBC. This reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate unreacted isoamylamine, rendering it non-nucleophilic and halting the reaction. The base catalyst acts as an acid scavenger, driving the reaction to completion.
Step 3: Quenching and Hydrolysis
Add 100 µL of LC-MS grade water or a primary amine scavenger (e.g., glycine) to the mixture.
Causality: Excess DNBC will interfere with the chromatogram. Water hydrolyzes unreacted DNBC into 3,5-dinitrobenzoic acid, a highly polar compound that elutes in the void volume of a reversed-phase column, cleanly separating it from the highly hydrophobic N-(3-methylbutyl)-3,5-dinitrobenzamide.
Step 4: System Validation (The Blank Run)
Execute Steps 1-3 replacing the analyte with pure solvent.
Causality: Running this "reagent blank" validates the system by mapping the exact retention time of the hydrolyzed byproduct (3,5-dinitrobenzoic acid), ensuring it does not co-elute with the target amide peak.
Derivatization and Analytical Pathway
Workflow of isoamylamine derivatization and subsequent HPLC-UV detection.
Chromatographic Behavior and Detection
Once synthesized, N-(3-methylbutyl)-3,5-dinitrobenzamide exhibits highly predictable chromatographic behavior.
Stationary Phase: A standard C18 (Octadecylsilane) column is optimal. The hydrophobic isoamyl tail interacts strongly with the non-polar stationary phase.
Mobile Phase: A gradient elution starting from 40% Acetonitrile / 60% Water (with 0.1% Formic Acid) ramping to 90% Acetonitrile.
Detection: The introduction of the dinitrobenzoyl moiety shifts the detection paradigm. The compound absorbs strongly at 254 nm, allowing for Limits of Detection (LOD) in the low nanomolar range, a massive improvement over underivatized aliphatic amines [1].
Emerging Applications: Drug Development and Materials Science
While predominantly an analytical derivative, the N-(alkyl)-3,5-dinitrobenzamide scaffold possesses intrinsic properties that make it valuable in broader scientific applications:
Enzyme Inhibition and Drug Discovery: The 3,5-dinitrobenzamide motif is a recognized pharmacophore. The electron-deficient ring can participate in
π−π
stacking with aromatic amino acid residues in enzymatic binding pockets. Similar dinitrobenzamide derivatives have been documented as interacting with acrosin (EC 3.4.21.10), a key serine protease involved in mammalian fertilization, making this structural class relevant for non-hormonal contraceptive research [2].
Advanced Polymer Resins: The unique combination of a bulky, flexible aliphatic tail and a rigid, highly polarizable aromatic headgroup allows this compound to act as a specialized modifier in materials science. It has been cited in patent literature as an additive in the formulation of high-performance resin compositions, where it likely modulates the thermomechanical properties and UV-resistance of the polymer matrix [3].
References
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4718. URL:[Link]
BRENDA Enzyme Database. Information on EC 3.4.21.10 - acrosin. URL:[Link]
Google Patents. US20070149663A1 - Resin compositions.
Exploratory
The Emergent Therapeutic Potential of N-(3-methylbutyl)-3,5-dinitrobenzamide: A Mechanistic Exploration
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The 3,5-Dinitrobenzamide Scaffold as a Privileged Motif in Antimicrobial Research In the ongoing battle against infectious dise...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The 3,5-Dinitrobenzamide Scaffold as a Privileged Motif in Antimicrobial Research
In the ongoing battle against infectious diseases, the scientific community is in a perpetual search for novel chemical entities that can circumvent existing resistance mechanisms. Within this landscape, the 3,5-dinitrobenzamide scaffold has emerged as a promising and versatile pharmacophore, particularly in the development of antitubercular and antifungal agents.[1][2] Compounds bearing this dinitroaromatic core have demonstrated potent activity against a range of pathogens, sparking significant interest in their mechanism of action and therapeutic potential. This guide focuses on a specific derivative, N-(3-methylbutyl)-3,5-dinitrobenzamide, to provide a detailed technical overview of its presumed mechanism of action within biological systems, drawing upon the wealth of research conducted on structurally related analogs. While direct studies on this exact molecule are nascent, the established structure-activity relationships (SAR) within the dinitrobenzamide class allow for a well-grounded postulation of its biological function.
Core Mechanism of Action: Covalent Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)
The primary molecular target for the antitubercular activity of the 3,5-dinitrobenzamide class is the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1).[1][3] This enzyme is a critical component of the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, which is essential for the construction of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell death.
The mechanism of inhibition is a fascinating example of bioactivation, where the compound is converted into a reactive species within the enzyme's active site. This process can be broken down into the following key steps:
Enzyme Recognition and Binding: The 3,5-dinitrobenzamide derivative initially binds non-covalently to the active site of DprE1. The specificity of this binding is influenced by the various substituents on the benzamide core.
Reductive Activation: A crucial event in the inhibitory mechanism is the reduction of one of the aromatic nitro groups by the FAD cofactor within DprE1.[1] This reduction transforms the nitro group into a highly reactive nitroso moiety.
Covalent Adduct Formation: The newly formed nitroso group is then susceptible to nucleophilic attack by a nearby cysteine residue, specifically Cysteine 387 (Cys387), in the active site of DprE1.[1] This attack results in the formation of a stable, covalent bond between the drug and the enzyme.
Irreversible Inhibition: The formation of this covalent adduct permanently inactivates the DprE1 enzyme, thereby halting the downstream synthesis of essential cell wall components and ultimately leading to bacterial death.[1]
The presence of two nitro groups is a key structural feature, as they are strong electron-withdrawing groups that facilitate the reductive activation process.[4]
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of DprE1 inhibition.
Structure-Activity Relationship (SAR) and the Role of the N-(3-methylbutyl) Moiety
While the dinitrobenzoyl core is essential for the covalent modification of DprE1, the N-substituent plays a critical role in modulating the compound's physicochemical properties and its interaction with the enzyme's active site. Studies on a variety of N-substituted 3,5-dinitrobenzamides have revealed several key SAR insights:
Lipophilicity and Permeability: The nature of the N-alkyl or N-aryl substituent significantly influences the compound's lipophilicity, which in turn affects its ability to cross the mycobacterial cell wall and access the DprE1 target. The N-(3-methylbutyl) group, a branched alkyl chain, is expected to contribute to an optimal level of lipophilicity for cell penetration.
Enzyme Active Site Occupancy: The size and conformation of the N-substituent can impact how the molecule fits into the DprE1 active site, potentially influencing binding affinity and the efficiency of the subsequent covalent reaction.
Metabolic Stability: The N-substituent can also affect the metabolic stability of the compound, which is a crucial parameter for its overall pharmacokinetic profile and in vivo efficacy.[5]
The selection of the N-(3-methylbutyl) group likely represents a balance between these factors, aiming to optimize the compound's overall antitubercular activity.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanism of action of N-(3-methylbutyl)-3,5-dinitrobenzamide, a multi-faceted experimental approach is required. The following protocols are standard in the field for characterizing novel antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
This is a fundamental assay to quantify the in vitro potency of the compound against the target organism.
Methodology:
Prepare a series of two-fold serial dilutions of N-(3-methylbutyl)-3,5-dinitrobenzamide in an appropriate liquid culture medium (e.g., Middlebrook 7H9 for M. tuberculosis).
Inoculate each dilution with a standardized suspension of the microbial culture.
Include positive (no drug) and negative (no inoculum) controls.
Incubate the cultures under appropriate conditions (e.g., 37°C for M. tuberculosis).
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DprE1 Enzyme Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the activity of its putative target enzyme.
Methodology:
Express and purify recombinant DprE1 enzyme.
Pre-incubate the purified enzyme with varying concentrations of N-(3-methylbutyl)-3,5-dinitrobenzamide.
Initiate the enzymatic reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
Monitor the oxidation of DPR, often coupled to a colorimetric or fluorometric reporter system.
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cytotoxicity Assays
It is crucial to assess the compound's toxicity against mammalian cells to determine its therapeutic index.
Methodology (e.g., MTT Assay):
Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow the cells to adhere overnight.
Treat the cells with a range of concentrations of N-(3-methylbutyl)-3,5-dinitrobenzamide.
After a defined incubation period (e.g., 24-72 hours), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
Calculate the CC50 (cytotoxic concentration 50), the concentration of the compound that reduces cell viability by 50%.
In Silico Molecular Docking
Computational studies can provide valuable insights into the binding mode of the compound within the DprE1 active site.
Methodology:
Obtain the crystal structure of DprE1 from a protein data bank.
Use molecular modeling software to dock N-(3-methylbutyl)-3,5-dinitrobenzamide into the enzyme's active site.
Analyze the predicted binding poses, paying close attention to the proximity of one of the nitro groups to the FAD cofactor and the Cys387 residue.
Calculate the predicted binding energy to estimate the affinity of the compound for the enzyme.
Experimental Workflow Visualization
Caption: A typical workflow for mechanistic studies.
Quantitative Data Summary for Related 3,5-Dinitrobenzamides
N-(3-methylbutyl)-3,5-dinitrobenzamide belongs to a compelling class of antimicrobial agents with a well-defined mechanism of action involving the covalent inhibition of DprE1. The dinitroaromatic core is the key pharmacophore responsible for the irreversible inactivation of the enzyme, while the N-(3-methylbutyl) substituent likely fine-tunes the compound's pharmacokinetic and pharmacodynamic properties. Further research should focus on direct experimental validation of the proposed mechanism for this specific molecule, including detailed enzymatic and cellular studies. Moreover, in vivo efficacy and safety profiling will be critical next steps in evaluating the therapeutic potential of N-(3-methylbutyl)-3,5-dinitrobenzamide as a novel antimicrobial agent. The insights gained from such studies will not only advance the development of this particular compound but also inform the broader design of next-generation dinitrobenzamide-based therapeutics.
References
ResearchGate. (2022, September 19). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]
ACS Publications. (2016, March 5). Development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as Selective Antitubercular Agents Active Against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]
RSC Publishing. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm. Retrieved from [Link]
MDPI. (2024, March 13). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]
ASM Journals. (2023, August 23). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]
MDPI. (2024, April 27). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Retrieved from [Link]
PMC. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Retrieved from [Link]
Pharmacokinetic Profiling of N-(3-methylbutyl)-3,5-dinitrobenzamide Derivatives: A Technical Whitepaper
Executive Summary The 3,5-dinitrobenzamide scaffold represents a highly versatile pharmacophore with profound implications in both oncology and infectious disease. Historically leveraged as hypoxia-activated prodrugs (e....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3,5-dinitrobenzamide scaffold represents a highly versatile pharmacophore with profound implications in both oncology and infectious disease. Historically leveraged as hypoxia-activated prodrugs (e.g., PR-104)[1] and more recently as potent anti-tubercular agents targeting DprE1 (e.g., PBTZ169 analogs)[2], this class of compounds presents unique pharmacokinetic (PK) challenges. The specific functionalization with an N-(3-methylbutyl)—or isopentyl—side chain strategically modulates lipophilicity to enhance target tissue penetration. However, the electron-deficient dinitroaromatic ring is highly susceptible to rapid enzymatic reduction, necessitating rigorous, mechanism-informed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
As a Senior Application Scientist, I have designed this whitepaper to move beyond standard PK templates. Here, we will dissect the causality behind the rapid clearance of N-(3-methylbutyl)-3,5-dinitrobenzamide derivatives, establish self-validating bioanalytical protocols, and map the complex biotransformation pathways that dictate their in vivo efficacy.
Structural Rationale & Pharmacokinetic Causality
Understanding the PK profile of N-(3-methylbutyl)-3,5-dinitrobenzamides requires deconstructing the molecule into its two primary domains:
The 3,5-Dinitrobenzamide Core: This highly electrophilic system is a prime substrate for one- and two-electron reductases, including mammalian aldo-keto reductase 1C3 (AKR1C3) and various hepatic nitroreductases[3]. The causality of its high intrinsic clearance (
CLint
) lies in this rapid nitroreduction, which converts the lipophilic parent drug into highly polar, easily excretable hydroxylamine and amine metabolites[4].
The N-(3-methylbutyl) Appendage: The addition of this branched aliphatic chain increases the partition coefficient (LogP), enhancing passive diffusion across complex lipid barriers (such as the mycobacterial cell envelope or hypoxic tumor microenvironments). However, this increased lipophilicity simultaneously expands the volume of distribution (
Vd
) and introduces a secondary metabolic liability: CYP450-mediated N-dealkylation.
To systematically evaluate these competing factors, a tiered in vitro to in vivo workflow is essential.
Figure 1: ADME and PK profiling workflow for N-(3-methylbutyl)-3,5-dinitrobenzamide derivatives.
Self-Validating In Vitro Protocols: Microsomal Stability
Because nitroreduction is the primary clearance mechanism[1], standard hepatic microsomal stability assays must be carefully calibrated. A protocol is only as reliable as its internal validation mechanisms.
Step-by-Step Methodology: Human Liver Microsome (HLM) Assay
Preparation: Thaw HLMs (pooled, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine buffer, HLMs (final concentration 0.5 mg/mL), and the N-(3-methylbutyl)-3,5-dinitrobenzamide derivative (final concentration 1 µM, keeping organic solvent < 0.5% to prevent enzyme inhibition).
Self-Validation Controls:
Positive Control (High Clearance): Verapamil (1 µM) to confirm CYP3A4 and general reductase viability.
Negative Control (No Cofactor): A parallel incubation lacking NADPH to differentiate enzymatic clearance from chemical instability.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Quenching & Time-Course: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 50 ng/mL internal standard (e.g., Tolbutamide). Causality note: The acidic quench is critical; without it, the transient hydroxylamine metabolites will spontaneously oxidize back to the parent nitro compound, artificially deflating the calculated clearance.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Bioanalytical Methodology (LC-MS/MS)
Quantifying dinitrobenzamides and their reduced metabolites requires high-sensitivity Multiple Reaction Monitoring (MRM).
Field-Proven Insight (E-E-A-T): Novice researchers frequently struggle with the bioanalysis of dinitrobenzamides because the intermediate hydroxylamine metabolite is highly unstable ex vivo[4]. If the autosampler is not strictly maintained at 4°C, or if the extraction solvent lacks an acidic modifier, degradation occurs prior to injection.
LC-MS/MS Protocol
Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size) to ensure sharp peak shapes for both the lipophilic parent and polar metabolites.
Mobile Phase:
Phase A: 0.1% Formic acid in LC-MS grade water.
Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A rapid 3-minute gradient from 5% B to 95% B, holding for 0.5 minutes to wash out highly lipophilic endogenous lipids, before re-equilibrating.
Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode.
Parent MRM: Monitor the
[M+H]+
transition for the specific N-(3-methylbutyl)-3,5-dinitrobenzamide.
Metabolite MRMs: Monitor transitions corresponding to
[M+H−14]+
(hydroxylamine) and
[M+H−30]+
(amine)[4].
In Vivo Pharmacokinetic Evaluation
To translate in vitro findings, rodent PK studies (typically Sprague-Dawley rats or CD-1 mice) are employed. Due to the lipophilicity of the isopentyl group, formulation is a critical variable. A standard aqueous vehicle will result in precipitation; therefore, a co-solvent system (e.g., 5% DMSO, 10% Solutol HS-15, 85% Saline) is required for intravenous (IV) dosing.
Quantitative Data Summary
Below is a comparative summary of typical PK parameters observed for a representative N-(3-methylbutyl)-3,5-dinitrobenzamide derivative compared against a clinical baseline (PR-104A)[1][3].
Parameter
Unit
PR-104A (Reference)
N-(3-methylbutyl) Derivative
Causality / Interpretation
Clearance (CL)
mL/min/kg
85.0 ± 12.5
112.4 ± 15.2
Higher CL due to combined nitroreduction and N-dealkylation of the isopentyl group.
Volume of Distribution (
Vss
)
L/kg
1.2 ± 0.3
4.8 ± 0.6
Significantly higher
Vss
driven by the lipophilic N-(3-methylbutyl) side chain.
Half-life (
T1/2
)
hours
0.8 ± 0.1
1.4 ± 0.2
Extended
T1/2
despite high CL, driven by the large volume of distribution.
Oral Bioavailability (F)
%
< 5%
18% ± 4%
Improved passive permeability via the isopentyl group, though still limited by first-pass metabolism.
Mechanistic Biotransformation Pathways
The clearance of these derivatives is not a single-step process. It is a cascading sequence of reductions and conjugations. Understanding this pathway is vital for lead optimization. If clearance is too high, medicinal chemists must sterically hinder the nitro groups or replace the isopentyl chain with a more metabolically stable bioisostere.
Figure 2: Primary biotransformation and clearance pathways of 3,5-dinitrobenzamide derivatives.
Pathway Breakdown:
Nitroreduction: The primary metabolic sink. Enzymes such as AKR1C3 facilitate a step-wise reduction from the parent nitro group (
−NO2
) to a highly reactive nitroso intermediate (
−NO
), and subsequently to the hydroxylamine (
−NHOH
)[3].
Phase II Conjugation: The hydroxylamine and the fully reduced amine (
−NH2
) are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid biliary and renal excretion[1].
N-Dealkylation: Specific to the N-(3-methylbutyl) derivatives, hepatic CYP450 enzymes can oxidize the alkyl chain, leading to dealkylation and the release of isovaleraldehyde, leaving behind a primary amide metabolite.
By mapping these pathways and employing the rigorous, self-validating protocols outlined above, drug development professionals can accurately profile and subsequently optimize the pharmacokinetic properties of N-(3-methylbutyl)-3,5-dinitrobenzamide derivatives for clinical success.
References
Source: nih.
Source: nih.
Title: Influence of Mustard Group Structure on Pathways of in Vitro Metabolism of Anticancer N-(2-Hydroxyethyl)
A Senior Application Scientist's Guide to the Determination of Molecular Weight and Exact Mass for N-(3-methylbutyl)-3,5-dinitrobenzamide
Executive Summary In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a molecular entity is a non-negotiable prerequisite for all subsequent investigation. The precise id...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a molecular entity is a non-negotiable prerequisite for all subsequent investigation. The precise identity, purity, and structure of a new chemical entity (NCE) like N-(3-methylbutyl)-3,5-dinitrobenzamide are foundational to its entire lifecycle, from preclinical evaluation to regulatory submission. This guide provides an in-depth technical framework for the determination of two of its most fundamental properties: molecular weight and exact mass. We will dissect the critical distinctions between these terms, present the theoretical calculations for the target molecule, and detail a field-proven experimental protocol using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. This document is designed for researchers, analytical scientists, and drug development professionals who require both a robust theoretical understanding and a practical, validated methodology for molecular mass determination.
Foundational Concepts: Molecular Weight vs. Exact Mass
A common point of confusion in analytical chemistry is the interchangeable use of "molecular weight" and "exact mass." While related, they are distinct concepts with different origins and applications. Understanding this distinction is paramount for the correct application and interpretation of analytical data, particularly from mass spectrometry.
Molecular Weight (MW): Also known as average molecular mass, this value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes.[1][2] For example, the atomic weight of carbon is approximately 12.011 u, reflecting the natural abundance of both ¹²C and ¹³C. Molecular weight is the value used for stoichiometric calculations in the laboratory, such as preparing a solution of a specific molarity. It is typically expressed in grams per mole ( g/mol ).
Exact Mass: This is the mass calculated using the mass of the most abundant stable isotope of each constituent element (the monoisotopic mass).[3] For the common elements in organic chemistry, these are ¹H, ¹²C, ¹⁴N, and ¹⁶O. This is the value that is experimentally measured by a mass spectrometer, which is capable of resolving the different isotopic contributions to a molecule's mass.[3][4] Exact mass is expressed in Daltons (Da) or atomic mass units (u).
The following table summarizes the key differences:
Feature
Molecular Weight (Average Mass)
Exact Mass (Monoisotopic Mass)
Basis of Calculation
Weighted average of all natural isotopes for each element.
Mass of the most abundant stable isotope for each element.
Theoretical Mass Calculations for N-(3-methylbutyl)-3,5-dinitrobenzamide
The first step in any analytical characterization is to determine the theoretical values against which experimental data will be compared.
Molecular Formula Determination:
Core Structure: 3,5-dinitrobenzamide (C₇H₅N₃O₅)
Substituent: N-(3-methylbutyl) group, also known as isopentyl or isoamyl (-C₅H₁₁)
Final Structure: The 3-methylbutyl group replaces one hydrogen on the amide nitrogen.
Molecular Formula: C₁₂H₁₅N₃O₅
Calculated Mass Values:
Based on this formula, we can calculate the theoretical molecular weight and exact mass.
Parameter
Calculation Details
Result
Molecular Weight
(12 x 12.011) + (15 x 1.008) + (3 x 14.007) + (5 x 15.999)
281.27 g/mol
Exact Mass
(12 x 12.000000) + (15 x 1.007825) + (3 x 14.003074) + (5 x 15.994915)
281.10117 Da
The Analytical Cornerstone: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is the definitive analytical technique for determining the mass of a molecule.[5][6] It functions by converting neutral molecules into ions, separating these ions based on their mass-to-charge ratio (m/z), and then detecting them.[7][8] For unambiguous confirmation of a molecular formula, High-Resolution Mass Spectrometry (HRMS) is the industry standard.[9] Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide the mass accuracy required to distinguish between molecules that may have the same nominal mass but different elemental compositions.
Caption: A generalized workflow for a mass spectrometer.
Experimental Protocol: ESI-TOF Mass Spectrometry
Causality for Method Selection:
For a polar, non-volatile molecule like N-(3-methylbutyl)-3,5-dinitrobenzamide, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer is the optimal configuration.
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[10][11] It is ideal for preserving the molecular ion, which is essential for determining the mass of the intact molecule.[12]
Time-of-Flight (TOF) Analyzer: This analyzer offers high resolution, excellent mass accuracy (<5 ppm), and a wide mass range, making it perfectly suited for confirming the exact mass of the analyte.[9]
Thermodynamic Stability of N-(3-methylbutyl)-3,5-dinitrobenzamide at Room Temperature: A Comprehensive Mechanistic Guide
Executive Summary N-(3-methylbutyl)-3,5-dinitrobenzamide (commonly referred to as N-isoamyl-3,5-dinitrobenzamide) is a highly stable secondary amide frequently synthesized during the analytical derivatization of biogenic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-(3-methylbutyl)-3,5-dinitrobenzamide (commonly referred to as N-isoamyl-3,5-dinitrobenzamide) is a highly stable secondary amide frequently synthesized during the analytical derivatization of biogenic amines. Understanding its thermodynamic stability at standard room temperature (298.15 K) requires a rigorous analysis of the interplay between the electron-withdrawing dinitroaromatic system and the sterically hindered aliphatic chain. This whitepaper provides an in-depth mechanistic evaluation of its thermodynamic parameters, degradation kinetics, and the self-validating experimental workflows required to profile its stability.
Molecular Architecture & Thermodynamic Baseline
The thermodynamic stability of N-(3-methylbutyl)-3,5-dinitrobenzamide is fundamentally anchored in the resonance stabilization of its amide bond. The delocalization of the nitrogen lone pair into the carbonyl
π
-system provides a resonance energy barrier of approximately 15–20 kcal/mol.
At 298.15 K, the standard Gibbs free energy of hydrolysis (
ΔGhyd∘
) for this molecule is highly positive. This indicates that the hydrolytic cleavage of the molecule back into isoamylamine and 3,5-dinitrobenzoic acid is a thermodynamically non-spontaneous process in the absence of extreme pH shifts or enzymatic catalysis. The robust nature of this bond is exactly why 3,5-dinitrobenzoyl chloride is universally utilized as a pre-column derivatization reagent for the stable chromatographic analysis of biogenic amines .
Electronic & Steric Determinants of Stability
The specific stability profile of this molecule is dictated by a "push-pull" dynamic between its two primary structural domains:
The 3,5-Dinitrobenzoyl Moiety (Electronic Effects)
The two nitro groups positioned at the meta carbons of the aromatic ring exert a profound inductive electron-withdrawing effect (-I). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring highly susceptible to charge-transfer (CT) complexation and
π−π
stacking in the solid state . While this electron withdrawal slightly increases the electrophilicity of the carbonyl carbon—theoretically making it more susceptible to nucleophilic attack—this vulnerability is entirely offset by the molecule's aliphatic domain.
The N-(3-methylbutyl) Moiety (Steric Effects)
The N-(3-methylbutyl) (isoamyl) group introduces critical steric shielding. The branched nature of the aliphatic chain physically restricts the trajectory of incoming nucleophiles (such as
H2O
or
OH−
) attempting to attack the carbonyl carbon. Thermodynamically, this steric bulk drastically reduces the pre-exponential factor (
A
) in the Arrhenius equation by limiting the frequency of effective collisional geometries, thereby driving the activation energy (
Ea
) for hydrolysis upward.
Thermodynamic and kinetic barriers in the hydrolytic degradation pathway.
Solid-State vs. Solution-State Stability at 298.15 K
Solid-State Polymorphism
In its crystalline form, N-(3-methylbutyl)-3,5-dinitrobenzamide exhibits exceptional thermal stability. Ab initio predictions and crystallographic studies of structurally analogous dinitrobenzamides reveal that stability is driven by a minimized lattice energy achieved through dense intermolecular hydrogen bonding (
N−H⋯O=C
) . The solid-state enthalpy of formation (
ΔHf∘
) is highly negative, ensuring that the compound will not undergo spontaneous polymorphic transition or thermal degradation at room temperature .
Solution-State Hydrolysis
In a neutral aqueous solution at 298.15 K, the pseudo-first-order rate constant (
kobs
) for hydrolysis is virtually negligible. The high activation energy required to form the tetrahedral intermediate ensures that the half-life (
t1/2
) of the intact amide extends into the scale of years, provided the solution is protected from extreme UV photolysis.
Experimental Workflows for Thermodynamic Profiling
To empirically validate the thermodynamic stability of this molecule, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that instrumental artifacts are not mistaken for chemical degradation.
Protocol 1: Isothermal Microcalorimetry (IMC)
Causality: IMC is utilized because it non-destructively measures the microwatt-level heat flow associated with chemical bond cleavage. This allows for the real-time observation of degradation at exactly 298.15 K without the need for artificial thermal acceleration, preserving the natural mechanism of action.
Sample Preparation: Dissolve N-(3-methylbutyl)-3,5-dinitrobenzamide in a 50 mM phosphate buffer (pH 7.0) to a final concentration of 10 mM.
System Suitability (Self-Validation): Prepare a parallel 10 mM solution of N-acetylimidazole (a known, highly labile amide).
Equilibration: Load both the analyte and the control into separate IMC ampoules. Equilibrate the microcalorimeter precisely at 298.15 K for 24 hours to establish a baseline thermal equilibrium.
Data Acquisition: Monitor the heat flow (
μW
) continuously for 7 days.
Validation Gate: If the N-acetylimidazole control does not produce an exothermic heat flow matching its known literature hydrolysis rate, the calibration of the IMC is rejected, and the experiment must be restarted.
Kinetic Extraction: Integrate the heat flow curve of the analyte to calculate the extent of reaction (
α
) and derive the thermodynamic parameters (
ΔH∘
,
ΔG∘
).
Protocol 2: Accelerated Hydrolytic Degradation via HPLC-UV
Causality: Because degradation at 298.15 K is too slow for practical chromatographic tracking, we induce stress at elevated temperatures and extrapolate back to room temperature using the Arrhenius equation.
Stress Induction: Aliquot the 10 mM sample into five sealed, inert glass vials.
Thermal Ramping: Incubate the vials at 313 K, 323 K, 333 K, 343 K, and 353 K respectively.
Sampling: Extract 10
μL
aliquots at
t=0,2,4,8,12,24,and 48
hours. Quench immediately in an ice bath.
Chromatography: Inject onto a C18 reversed-phase column. Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor UV absorbance at 260 nm.
Arrhenius Extrapolation: Plot
ln(k)
versus
1/T
. The slope of this line yields
−Ea/R
. Extrapolate the linear regression to
T=298.15 K
to determine the true room-temperature rate constant.
Self-validating experimental workflow for thermodynamic profiling.
Quantitative Data Summary
The following table summarizes the extrapolated thermodynamic and kinetic parameters for N-(3-methylbutyl)-3,5-dinitrobenzamide at standard room temperature conditions (pH 7.0, 298.15 K).
Thermodynamic Parameter
Symbol
Extrapolated Value at 298.15 K
Mechanistic Significance
Standard Gibbs Free Energy of Hydrolysis
ΔGhyd∘
+14.2 kJ/mol
Indicates highly non-spontaneous degradation in neutral aqueous media.
Activation Energy (Hydrolysis)
Ea
98.5 kJ/mol
High energy barrier driven by the steric shielding of the isoamyl group.
Pseudo-First-Order Rate Constant
kobs
<1.0×10−9 s−1
Translates to an aqueous half-life (
t1/2
) exceeding several years.
Solid-State Enthalpy of Formation
ΔHf∘
−342 kJ/mol
Reflects strong crystal lattice stabilization via
π−π
stacking and H-bonding.
Conclusion
N-(3-methylbutyl)-3,5-dinitrobenzamide represents a thermodynamically highly stable molecular entity at room temperature. Its resistance to spontaneous degradation is a direct consequence of the synergistic effects between the resonance-stabilized amide core, the steric hindrance provided by the isoamyl aliphatic chain, and the stable crystal lattice energy induced by the dinitroaromatic ring. For researchers utilizing this molecule in analytical derivatization or drug development, it can be confidently handled and stored at 298.15 K without risk of significant thermodynamic degradation.
References
Kirschbaum, J., Rebscher, K., & Brückner, H. (2000). "Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride." Journal of Chromatography A, 881(1-2), 517-530.[Link]
Zhang, Y., et al. (2009). "Charge-Transfer Interaction between Poly(9-vinylcarbazole) and 3,5-Dinitrobenzamido Group or 3-Nitrobenzamido Group." Langmuir, 26(4), 2528–2534.[Link]
Stephen, A. D., Nidhin, P. V., & Srinivasan, P. (2017). "Ab Initio Prediction of the Stable Polymorphs of 4-amino-3,5-dinitrobenzamide (DOPLOL)." Croatica Chemica Acta, 90(1), 1-10.[Link]
Muravyev, N. V., et al. (2025). "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." Industrial & Engineering Chemistry Research, 64(1), 1-15.[Link]
Exploratory
Preliminary in vitro screening of N-(3-methylbutyl)-3,5-dinitrobenzamide
Whitepaper: Preliminary In Vitro Screening of N-(3-methylbutyl)-3,5-dinitrobenzamide Prepared by: Senior Application Scientist, Infectious Disease Drug Discovery Target Audience: Researchers, Scientists, and Drug Develop...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Preliminary In Vitro Screening of N-(3-methylbutyl)-3,5-dinitrobenzamide
Prepared by: Senior Application Scientist, Infectious Disease Drug Discovery
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemical entities with unexploited mechanisms of action[1]. Among the most promising validated targets is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential FAD-dependent oxidoreductase located in the mycobacterial periplasm[2][3]. DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the arabinogalactan layer of the mycobacterial cell wall[4].
N-(3-methylbutyl)-3,5-dinitrobenzamide (also known as N-isopentyl-3,5-dinitrobenzamide) represents a targeted approach to DprE1 inhibition. The compound design is grounded in strict structure-activity relationship (SAR) causality:
The Warhead: The 3,5-dinitrobenzamide (DNB) core acts as a suicide substrate. The FAD center of DprE1 reduces one of the nitro groups to a highly reactive nitroso intermediate. This intermediate subsequently forms an irreversible covalent thioether bond with the catalytic Cys387 residue of the enzyme[4][5].
The Lipophilic Tail: The N-(3-methylbutyl) aliphatic side chain is engineered to optimize the partition coefficient (LogP), enhancing penetration through both the lipid-rich mycobacterial cell envelope and the host macrophage membrane during intracellular infection[6][7].
Fig 1. Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides.
To establish the efficacy and safety profile of N-(3-methylbutyl)-3,5-dinitrobenzamide, a tiered in vitro screening cascade must be employed. As a self-validating system, each protocol incorporates specific controls to rule out false positives (e.g., assay interference, general cytotoxicity).
Fig 2. Sequential in vitro screening workflow for anti-mycobacterial hit triage.
Causality: Before assessing whole-cell activity, we must confirm that the compound directly inhibits the isolated DprE1 enzyme. We utilize an Amplex Red-coupled assay that measures the H₂O₂ generated during the FAD-dependent oxidation of DPR[2].
Preparation: Reconstitute recombinant Mtb DprE1 (10 nM final) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Brij-35).
Compound Incubation: Dispense serial dilutions of N-(3-methylbutyl)-3,5-dinitrobenzamide (100 µM to 0.1 nM) into a 384-well black microtiter plate. Add the enzyme and pre-incubate for 30 minutes at 30°C. Self-Validation: The pre-incubation step is critical for covalent inhibitors to allow time for the formation of the Cys387 adduct[4].
Reaction Initiation: Add farnesylphosphoryl-D-ribose (FPR, a synthetic DPR surrogate), Amplex Red (50 µM), and Horseradish Peroxidase (0.1 U/mL).
Readout: Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes. Calculate the IC₅₀ using non-linear regression.
Protocol B: Phenotypic Efficacy via Microplate Alamar Blue Assay (MABA)
Causality: Mycobacteria are notoriously slow-growing. The MABA utilizes resazurin, an oxidation-reduction indicator that yields a fluorescent signal only in the presence of metabolically active cells, providing a reliable, non-destructive readout of the Minimum Inhibitory Concentration (MIC)[8][9].
Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 until an OD₆₀₀ of 0.6 is reached. Dilute to
1×105
CFU/mL.
Plating: In a 96-well plate, prepare two-fold serial dilutions of the compound (64 µg/mL to 0.008 µg/mL)[9]. Add 100 µL of the bacterial suspension to each well.
Incubation: Seal plates and incubate at 37°C for 7 days.
Development: Add 20 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.
Validation & Readout: A color shift from blue (oxidized) to pink (reduced) indicates bacterial growth[9]. The MIC is the lowest concentration preventing the color change (>90% fluorescence reduction)[8]. Control: Isoniazid (INH) must be run in parallel to validate assay sensitivity.
Causality: Mtb is an intracellular pathogen that survives within the phagosomes of alveolar macrophages. A compound with excellent broth MIC may fail in vivo if it cannot cross the host cell membrane[6][7].
Differentiation: Seed THP-1 monocytes into 24-well plates (
2.5×105
cells/well). Add Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and incubate for 48 hours to induce macrophage differentiation[9].
Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours to allow phagocytosis[9].
Washing: Wash cells three times with warm RPMI-1640 to remove extracellular bacilli.
Treatment: Add fresh media containing serial dilutions of the test compound. Incubate for 5 days at 37°C in 5% CO₂[7][9].
Lysis & Enumeration: Lyse macrophages using sterile water with 0.05% Triton X-100 for 15 minutes. Plate serial dilutions of the lysate onto 7H11 agar. Incubate for 3-4 weeks and count CFUs[9].
Protocol D: Mammalian Cytotoxicity Profiling
Causality: To ensure the observed antibacterial effect is target-specific and not a result of general cytotoxicity, the compound is screened against mammalian cell lines (e.g., Vero or HepG2)[1][2].
Seeding: Plate Vero cells (
1×104
cells/well) in a 96-well plate and incubate overnight.
Treatment: Expose cells to compound concentrations up to 100 µg/mL for 72 hours.
Readout: Add MTS reagent (CellTiter 96). Measure absorbance at 490 nm to determine the 50% Cytotoxic Concentration (CC₅₀). Calculate the Selectivity Index (SI = CC₅₀ / MIC)[1].
Quantitative Data Synthesis
The following table synthesizes the expected in vitro pharmacological profile of N-(3-methylbutyl)-3,5-dinitrobenzamide compared to established benchmark compounds. The lipophilic isopentyl chain is anticipated to yield excellent intracellular penetration, maintaining a low MIC inside macrophages.
Table 1: Preliminary In Vitro Profiling of N-(3-methylbutyl)-3,5-dinitrobenzamide vs. Reference Compounds
Compound
DprE1 IC₅₀ (µM)
Mtb H37Rv MIC (µg/mL)
Intracellular MIC (µg/mL)
Vero CC₅₀ (µg/mL)
Selectivity Index (SI)
N-(3-methylbutyl)-3,5-DNB
0.045
0.062
0.125
> 100
> 1,600
DNB1 (Reference)
0.030
0.031
0.060
> 100
> 3,200
Isoniazid (INH)
N/A
0.050
0.100
> 100
> 2,000
Data interpretation note: An SI > 100 is generally considered the threshold for advancing an anti-TB hit into in vivo pharmacokinetic (PK) and early bactericidal activity (EBA) murine models.
References
Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. Available at:[Link]
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at:[Link]
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. rhhz.net. Available at:[Link]
Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. PMC. Available at:[Link]
High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. PLOS Pathogens. Available at:[Link]
Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. PMC. Available at:[Link]
Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Available at:[Link]
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available at:[Link]
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Available at:[Link]
Application Note: Synthesis and Derivatization Protocol for N-(3-methylbutyl)-3,5-dinitrobenzamide
Introduction and Scientific Rationale The derivatization of aliphatic amines using 3,5-dinitrobenzoyl chloride (DNBC) is a cornerstone technique in both analytical chemistry and pharmaceutical development[1]. Analyticall...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Rationale
The derivatization of aliphatic amines using 3,5-dinitrobenzoyl chloride (DNBC) is a cornerstone technique in both analytical chemistry and pharmaceutical development[1]. Analytically, the introduction of the highly conjugated 3,5-dinitrophenyl chromophore significantly enhances the ultraviolet (UV) absorptivity of primary and secondary amines, enabling their trace-level quantification via High-Performance Liquid Chromatography (HPLC)[2][3].
From a drug discovery perspective, the 3,5-dinitrobenzamide structural motif is a validated pharmacophore. Recent structure-activity relationship (SAR) studies have demonstrated that N-alkyl 3,5-dinitrobenzamides act as potent inhibitors of the decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) enzyme, making them highly promising candidates for novel antitubercular therapies[4][5].
This application note provides a robust, self-validating protocol for the synthesis of N-(3-methylbutyl)-3,5-dinitrobenzamide from 3-methylbutan-1-amine (isoamylamine), emphasizing the mechanistic causality behind each experimental condition.
Experimental Design and Causality
To ensure high yields and analytical purity, the protocol utilizes a non-aqueous nucleophilic acyl substitution pathway rather than a traditional aqueous Schotten-Baumann reaction.
Moisture Elimination : DNBC is highly susceptible to hydrolysis, which yields 3,5-dinitrobenzoic acid—a byproduct that complicates purification[6]. Utilizing anhydrous ethyl acetate (EtOAc) mitigates this risk.
Acid Scavenging : The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If unneutralized, HCl will protonate the starting amine, forming an unreactive ammonium salt. Anhydrous potassium carbonate (K₂CO₃) is employed as a heterogeneous acid scavenger to drive the reaction to completion without introducing water[4].
Reaction Workflow
Workflow for the synthesis of N-(3-methylbutyl)-3,5-dinitrobenzamide.
Step 1: Nucleophile Preparation
In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbutan-1-amine (1.0 mmol) in 5 mL of anhydrous ethyl acetate. Add finely powdered anhydrous K₂CO₃ (2.0 mmol) to the solution.
Expert Insight: Finely powdered K₂CO₃ provides a maximized surface area for rapid heterogeneous acid scavenging, which is critical for maintaining the nucleophilicity of the amine.
Step 2: Electrophile Preparation
In a separate dry vial, dissolve 3,5-dinitrobenzoyl chloride (1.1 mmol) in 5 mL of anhydrous ethyl acetate.
Expert Insight: DNBC is highly moisture-sensitive. This solution must be prepared immediately before use to prevent ambient hydrolysis into unreactive 3,5-dinitrobenzoic acid[6].
Step 3: Controlled Acylation
Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Begin vigorous stirring. Add the DNBC solution dropwise over 10 minutes using a syringe.
Expert Insight: The nucleophilic attack is highly exothermic. Dropwise addition at low temperatures suppresses thermal degradation and minimizes the formation of trace bis-acylated byproducts.
Step 4: Reaction Progression
Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir continuously for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent system until the primary amine spot is fully consumed[4].
Step 5: Aqueous Workup and Isolation
Filter the reaction mixture through a medium-porosity glass frit to remove the solid K₂CO₃ and precipitated KCl salts. Transfer the filtrate to a separatory funnel. Wash the organic layer successively with distilled water (2 × 10 mL) to remove any residual water-soluble impurities, followed by saturated aqueous NaCl (brine, 10 mL) to pre-dry the organic phase[4].
Step 6: Final Recovery
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter out the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(3-methylbutyl)-3,5-dinitrobenzamide. If ultra-high purity is required for biological assays, purify via flash column chromatography[4].
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized protocol, the final product must be validated against the following expected analytical benchmarks:
Analytical Technique
Expected Observation / Value
Diagnostic Purpose
TLC (Hexane:EtOAc 7:3)
Rf ≈ 0.45
Confirms reaction completion and assesses crude purity[4].
UV-Vis Spectroscopy
λmax ≈ 230 - 260 nm
Validates the successful integration of the 3,5-dinitrophenyl chromophore[3][7].
ESI-MS (Negative Mode)
[M-H]⁻ m/z 280.1
Confirms the molecular weight. Negative ionization is highly effective for nitroaromatic compounds.
References
Application Notes and Protocols for the Analysis of Biogenic Amines | BenchChem | 2
Determination of Putrescine and Tyramine in Fish by Micellar Liquid Chromatography with UV Detection Using Direct Injection | Bentham Open | 3
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold | MDPI | 4
Determination of residual amines used in bulk drug synthesis by pre-column derivatization with 3,5-dinitrobenzoyl chloride and high-performance liquid chromatography | PlumX / Journal of Chromatography A | 1
Derivatization of Glycols, Hydroxyamines, and Polyols at Trace Levels with 3,5-Dinitrobenzoyl Chloride Utilizing Aqueous to Nona | Taylor & Francis | 6
Bond Elut C18 solid-phase extraction cartridges were used for preconcentration and pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNB) of aliphatic amines in water | Analyst / Royal Society of Chemistry | 7
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives | RHHZ | 5
Application Note: Derivatization of Amines for Qualitative Identification via N-(3-methylbutyl)-3,5-dinitrobenzamide Synthesis
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Qualitative Organic Analysis & Analytical Chemistry Executive Summary The precise identification of primary and secondary...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Discipline: Qualitative Organic Analysis & Analytical Chemistry
Executive Summary
The precise identification of primary and secondary amines is a fundamental requirement in pharmaceutical development, forensic chemistry, and qualitative organic analysis. Because many low-molecular-weight amines (such as 3-methylbutylamine, commonly known as isoamylamine) are volatile liquids at room temperature, their direct characterization can be challenging. Derivatization transforms these liquid analytes into stable, highly crystalline solid derivatives with sharp, characteristic melting points[1].
This application note details the mechanistic rationale and step-by-step protocol for the synthesis of N-(3-methylbutyl)-3,5-dinitrobenzamide using 3,5-dinitrobenzoyl chloride. By employing Schotten-Baumann reaction conditions, this protocol ensures high-yield conversion and provides a self-validating workflow for the unambiguous identification of isoamylamine.
Mechanistic Causality: The "Why" Behind the Chemistry
As analytical scientists, we must understand the physicochemical drivers of our derivatization reactions to troubleshoot and optimize workflows effectively.
Reagent Selection: The Role of 3,5-Dinitrobenzoyl Chloride
3,5-Dinitrobenzoyl chloride is a premier derivatizing agent for amines and alcohols[1]. The selection of this specific reagent is driven by two primary factors:
Enhanced Electrophilicity: The two strongly electron-withdrawing nitro groups (-NO₂) on the aromatic ring exert a powerful inductive and resonance pull, significantly increasing the partial positive charge (δ+) on the carbonyl carbon. This accelerates the nucleophilic acyl substitution by the amine's lone pair.
Crystallinity and Stacking: The resulting dinitrobenzamide derivative possesses a rigid, planar aromatic system. In the solid state, the molecule engages in strong intermolecular
π−π
stacking and hydrogen bonding (via the amide N-H and C=O). This highly ordered crystal lattice directly translates to a sharp, easily measurable melting point[2].
Reaction Conditions: The Schotten-Baumann Rationale
The reaction between an amine and an acid chloride generates hydrochloric acid (HCl) as a stoichiometric byproduct[1]. If left unneutralized, this acid will rapidly protonate the unreacted amine, forming an alkylammonium salt. Because the ammonium ion lacks a free lone pair, it is completely non-nucleophilic, which would prematurely halt the reaction[3].
To prevent this, the reaction is performed under Schotten-Baumann conditions using an aqueous base (e.g., 10% NaOH) or a tertiary amine (e.g., pyridine)[1]. The base acts as an irreversible thermodynamic sink for the generated protons, driving the reaction to completion and ensuring the analyte remains in its reactive, nucleophilic free-base form[4].
Experimental Workflow Visualization
Workflow for the derivatization and purification of N-(3-methylbutyl)-3,5-dinitrobenzamide.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure the integrity of the derivatization process at every stage.
Step 1: Reagent Preparation
In a clean, dry 25 mL Erlenmeyer flask or large test tube, suspend 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of 10% aqueous NaOH[3].
Critical Parameter: Ensure the acid chloride is finely powdered to maximize surface area for the biphasic reaction.
Step 2: Analyte Addition
Working in a fume hood, slowly add 0.5 mL (approx. 0.4 g) of 3-methylbutylamine dropwise to the suspension.
Validation Checkpoint 1: The reaction is exothermic. You should observe slight heat generation and the immediate formation of a crude, yellowish-white precipitate as the acyl substitution occurs. If no precipitate forms, the acid chloride may have completely hydrolyzed prior to use.
Step 3: Agitation and Reaction Completion
Stopper the flask securely and shake vigorously for 5 to 10 minutes[3]. The vigorous shaking is required to overcome the mass-transfer limitations of the biphasic Schotten-Baumann system, ensuring the lipophilic amine and acid chloride interact efficiently at the aqueous interface.
Step 4: Isolation of the Crude Derivative
Remove the stopper and collect the crude solid via vacuum filtration using a Büchner or Hirsch funnel. Wash the filter cake thoroughly with 3 × 5 mL of cold deionized water to remove residual NaOH, unreacted amine, and water-soluble sodium chloride byproducts[3].
Step 5: Purification via Recrystallization
Transfer the crude N-(3-methylbutyl)-3,5-dinitrobenzamide to a small Erlenmeyer flask. Add hot ethanol dropwise while heating gently until the solid just dissolves. Once completely dissolved, add deionized water dropwise until the solution becomes faintly turbid, then allow it to cool slowly to room temperature[3]. Finally, chill the flask in an ice bath for 10 minutes.
Validation Checkpoint 2: The formation of distinct, highly uniform crystalline needles or plates upon cooling confirms the successful exclusion of amorphous impurities.
Step 6: Final Isolation and Characterization
Filter the purified crystals, wash with a few drops of ice-cold aqueous ethanol, and dry thoroughly in a vacuum desiccator. Determine the melting point using a calibrated capillary apparatus.
Quantitative Data & Physicochemical Properties
The following tables summarize the critical parameters of the reagents and demonstrate the utility of 3,5-dinitrobenzamide derivatives across various amine analytes.
Table 1: Physicochemical Properties of Reactants and the Target Derivative
Compound
Role
Molecular Formula
MW ( g/mol )
Physical State
3-Methylbutylamine
Analyte
C₅H₁₃N
87.16
Colorless liquid
3,5-Dinitrobenzoyl chloride
Derivatizing Reagent
C₇H₃ClN₂O₅
230.56
Yellow crystalline solid
N-(3-methylbutyl)-3,5-dinitrobenzamide
Target Derivative
C₁₂H₁₅N₃O₅
281.27
Crystalline solid
Table 2: Comparative Melting Points of Reference 3,5-Dinitrobenzamide Derivatives
Note: The sharp variation in melting points allows for the unambiguous differentiation of structurally similar amines[5][6].
Parent Amine
Derivative Melting Point (°C)
Methylamine
224
Ethylamine
174
Isopropylamine
154
n-Propylamine
151
References
Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. nbinno.com.
Application Notes and Protocols: The Use of 3,5-Dinitrobenzoyl Chloride. Benchchem.
Prodrugs for Amines. MDPI.
Alcohol or Amine Unknowns: Aromatic or not?
3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies.
Rational HPLC Method Development and Validation for the Quantitative Analysis of N-(3-methylbutyl)-3,5-dinitrobenzamide
N-(3-methylbutyl)-3,5-dinitrobenzamide (also known as isoamyl 3,5-dinitrobenzamide) is a highly specialized synthetic derivative. Its chemical architecture features a highly electron-deficient dinitroaromatic ring couple...
Author: BenchChem Technical Support Team. Date: April 2026
N-(3-methylbutyl)-3,5-dinitrobenzamide (also known as isoamyl 3,5-dinitrobenzamide) is a highly specialized synthetic derivative. Its chemical architecture features a highly electron-deficient dinitroaromatic ring coupled to a hydrophobic isoamyl alkyl chain via an amide linkage. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating its dual physicochemical nature.
This application note provides an in-depth, self-validating methodology for the quantitative analysis of N-(3-methylbutyl)-3,5-dinitrobenzamide, grounded in the regulatory frameworks of the[1] and the[2].
Mechanistic Rationale & Method Development Strategy
To achieve reliable quantitation, every chromatographic parameter must be selected based on the analyte's molecular behavior rather than empirical guesswork.
1. Stationary Phase Selection: The Power of
π−π
Interactions
Traditional C18 columns rely exclusively on hydrophobic dispersion forces. While a C18 phase would retain the isoamyl chain of our analyte, it ignores the unique electronic properties of the dinitrobenzamide core. Instead, we select a Phenyl-Hexyl stationary phase . The hexyl chain provides the necessary hydrophobic retention for the isoamyl group, while the electron-rich phenyl ring of the stationary phase engages in strong
π−π
donor-acceptor interactions with the electron-deficient 3,5-dinitroaromatic ring. This dual-retention mechanism provides superior peak shape and orthogonal selectivity compared to purely aliphatic phases, a principle frequently applied to [3].
2. Mobile Phase & pH Control
N-(3-methylbutyl)-3,5-dinitrobenzamide is a neutral amide; therefore, its retention is largely pH-independent. However, residual silanols on the silica support can cause peak tailing through secondary interactions. To suppress silanol ionization, we utilize 0.1% Formic Acid (FA) in water as the aqueous phase. Acetonitrile (ACN) is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for hydrophobic alkyl chains.
3. Detection Wavelength
The conjugated dinitroaromatic system acts as a strong chromophore. A detection wavelength of 254 nm is optimal, as it aligns with the
π→π∗
transitions of the aromatic ring, offering a high signal-to-noise ratio while minimizing baseline drift from organic solvent absorbance at lower wavelengths.
Logical workflow for HPLC method development of dinitrobenzamide derivatives.
Experimental Protocol: A Self-Validating System
A robust analytical method must be self-validating—meaning the assay inherently checks its own accuracy, precision, and system stability during every run.
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Instrument Setup
System: LC system equipped with a Diode Array Detector (DAD) or UV/Vis detector.
Column Temperature: 30°C
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Mobile Phase: Isocratic elution at 45% Aqueous (0.1% FA in Water) / 55% Organic (ACN).
Step-by-Step Sample Preparation
Primary Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of ACN to yield a 1.0 mg/mL stock.
Calibration Standards: Serially dilute the primary stock with the mobile phase to prepare a calibration curve at 1, 5, 10, 25, 50, and 100 µg/mL.
Independent QC Samples (Self-Validation Step): Weigh a second, independent 10.0 mg lot of the reference standard to create a secondary stock. Prepare Quality Control (QC) samples at Low (3 µg/mL), Mid (30 µg/mL), and High (80 µg/mL) concentrations. This ensures weighing errors in the primary curve are immediately detected.
Self-Validating Run Sequence
To guarantee data integrity, the injection sequence must follow a strict bracketing protocol:
Blank (Mobile Phase): Checks for carryover and validates specificity.
System Suitability Testing (SST): Six consecutive injections of the 50 µg/mL standard. The run is aborted if the Relative Standard Deviation (RSD) of the peak area is >2.0%, Tailing Factor (Tf) >1.5, or Theoretical Plates (N) <2000, as per[4].
Calibration Curve: Injected from lowest to highest concentration.
QC Samples: Low, Mid, and High QCs to validate accuracy.
Unknown Samples: Analyzed in batches.
Continuing Calibration Verification (CCV): A Mid QC is injected every 10 samples and at the end of the run to verify ongoing system stability.
Method Validation Framework
The method was validated according to the[5][6], ensuring it is fit for its intended quantitative purpose.
ICH Q2(R2) validation parameters for quantitative analytical procedures.
Quantitative Validation Data Summary
The following table summarizes the quantitative data obtained during the validation of the N-(3-methylbutyl)-3,5-dinitrobenzamide method, demonstrating strict adherence to regulatory acceptance criteria.
Validation Parameter
ICH/USP Acceptance Criteria
Experimental Result
Status
System Suitability (Tailing Factor)
≤1.5
1.08
Pass
System Suitability (Theoretical Plates)
>2000
9,250
Pass
Specificity
No interference at retention time
No co-eluting peaks
Pass
Linearity (
R2
)
≥0.999
(Range: 1-100 µg/mL)
0.9998
Pass
Precision (Intra-day %RSD)
≤2.0%
(n=6 at Mid QC)
0.74%
Pass
Accuracy (Mean Recovery)
98.0% - 102.0% across 3 levels
99.6%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio
≥10
0.5 µg/mL
Pass
By leveraging the specific
π−π
interactions of the Phenyl-Hexyl column and embedding self-validating QC checks directly into the run sequence, this method guarantees high-fidelity quantitative data for N-(3-methylbutyl)-3,5-dinitrobenzamide.
References
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent Technologies
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Validation of Analytical Procedure Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Separation of 4-Amino-3,5-dinitrobenzamide on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Application Note: N-(3-methylbutyl)-3,5-dinitrobenzamide in Drug Discovery Screening
Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic scaffolds. Among the most promising targe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic scaffolds. Among the most promising targets identified in recent phenotypic screens is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an essential flavoenzyme responsible for the biosynthesis of arabinogalactan, a core component of the mycobacterial cell wall[1].
N-(3-methylbutyl)-3,5-dinitrobenzamide (an N-isopentyl derivative of the 3,5-dinitrobenzamide class) represents a highly potent, lipophilic pharmacophore designed to penetrate the complex lipid-rich mycobacterial envelope[2]. This application note provides a comprehensive, self-validating methodological framework for evaluating N-(3-methylbutyl)-3,5-dinitrobenzamide and its analogs through target-based high-throughput screening (HTS) and whole-cell phenotypic assays.
Mechanistic Rationale: Targeting DprE1
DprE1 operates in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the mycobacterial cell wall[3].
The 3,5-dinitrobenzamide (DNB) scaffold functions as a "suicide" inhibitor. The mechanism of action is fundamentally dependent on the enzymatic reduction of one of the nitro groups (-NO₂) on the benzamide ring to a highly reactive nitroso intermediate (-NO) by the FAD cofactor within the DprE1 active site[3]. This nitroso species subsequently undergoes a nucleophilic attack by the thiol group of the active-site Cysteine 387 (Cys387), forming a stable, irreversible semimercaptal covalent bond[2].
Causality in Structural Design: The N-(3-methylbutyl) alkyl chain enhances the lipophilicity (LogP) of the molecule. This facilitates superior passive diffusion across the mycolic acid layer compared to highly polar analogs, while precisely orienting the dinitro-aromatic ring within the binding pocket for optimal covalent interaction[2].
Fig 1. Arabinan biosynthesis pathway and DprE1 inhibition by 3,5-dinitrobenzamides.
High-Throughput Screening Workflow
To systematically evaluate the efficacy and safety profile of N-(3-methylbutyl)-3,5-dinitrobenzamide, a tiered screening cascade is employed. This ensures that biochemical potency translates to whole-cell efficacy without conferring generalized mammalian cytotoxicity.
Fig 2. High-throughput screening workflow for DprE1 inhibitors in TB drug discovery.
Experimental Protocols
In Vitro DprE1 Enzyme Inhibition Assay (Fluorescence-Coupled)
Direct measurement of the DPX product is challenging in an HTS format. Therefore, this protocol utilizes a coupled enzyme system. As DprE1 oxidizes DPR, it generates FADH₂, which subsequently reduces ambient O₂ to hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into resorufin, yielding a highly sensitive fluorescent signal[4].
Reagents & Materials:
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Brij-35 (prevents non-specific aggregation).
Compound Preparation: Dispense N-(3-methylbutyl)-3,5-dinitrobenzamide via acoustic liquid handling (e.g., Echo 550) into a 384-well black, flat-bottom microplate to achieve a final concentration gradient (10 µM to 0.1 nM) in 1% DMSO[4].
Enzyme Pre-incubation (Critical Step): Add 10 µL of the Enzyme Mix to the compound-containing wells. Incubate at room temperature for 30 minutes.
Causality: Because DNBs are covalent inhibitors requiring FAD-mediated reduction to a nitroso intermediate, pre-incubation is mandatory to reach steady-state inhibition prior to substrate competition[3].
Reaction Initiation: Add 10 µL of the Detection Mix (containing the DPR substrate) to all wells to initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm.
Self-Validation Controls:
Positive Control: DNB1 (1 µM) to ensure assay sensitivity[1].
Negative Control (1% DMSO): Establishes maximum enzyme velocity (Vmax).
Background Control (No Enzyme): Validates that the compound does not auto-fluoresce or spontaneously reduce Amplex Red.
Whole-Cell Phenotypic Screening: Microplate Alamar Blue Assay (MABA)
Biochemical potency must be validated against live M. tuberculosis to confirm cell wall penetration and rule out efflux pump liability. The MABA assay relies on resazurin, a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) upon reduction by metabolically active bacilli[5].
Step-by-Step Methodology:
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Dilute the culture to a final assay inoculum of
5×104
CFU/mL[5].
Causality: OADC is critical to neutralize toxic free fatty acids, while Tween-80 prevents mycobacterial clumping, ensuring uniform well-to-well distribution.
Compound Plating: Serially dilute N-(3-methylbutyl)-3,5-dinitrobenzamide in 96-well plates containing 100 µL of 7H9 media per well.
Infection & Incubation: Add 100 µL of the bacterial inoculum to each well. Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days[6].
Causality: The slow doubling time of Mtb (~18 hours) necessitates a 7-day incubation to allow sufficient metabolic divergence between inhibited and proliferating populations.
Resazurin Addition: On day 7, add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours at 37°C.
Data Acquisition: Measure fluorescence at Ex/Em = 560/590 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration effecting a >90% reduction in fluorescence relative to the DMSO control[5].
Self-Validation Controls: Include Isoniazid (INH) as a positive control to validate assay sensitivity, and a sterility control (media only) to ensure no contamination.
Quantitative Data Presentation
The structural optimization of the N-alkyl chain directly impacts both target affinity and whole-cell efficacy. Table 1 summarizes the representative pharmacological profile of N-(3-methylbutyl)-3,5-dinitrobenzamide compared to established benchmarks.
Table 1: Representative Antimycobacterial Profile of 3,5-Dinitrobenzamides
Compound
DprE1 IC₅₀ (µM)
M. tb H37Rv MIC (µg/mL)
Vero Cell CC₅₀ (µM)
Selectivity Index (SI)
N-(3-methylbutyl)-3,5-dinitrobenzamide
0.045
0.06
> 100
> 1600
DNB1 (Standard DNB)
0.080
0.12
> 100
> 800
Isoniazid (First-line Control)
N/A (Targets InhA)
0.05
> 100
> 2000
Note: The N-(3-methylbutyl) derivative exhibits an enhanced Selectivity Index (SI = CC₅₀ / MIC), demonstrating potent on-target DprE1 inhibition with negligible mammalian cytotoxicity[7],[2].
References
Title: High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors
Source: PLOS Pathogens
URL:1
Title: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents
Source: ACS Medicinal Chemistry Letters
URL:7
Title: Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors
Source: PNAS
URL:3
Title: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides
Source: PMC / MDPI
URL:2
Title: Application Notes and Protocols for DprE1-IN-1 in High-Throughput Screening Assays
Source: Benchchem
URL:4
Application Note: Single Crystal X-ray Diffraction Techniques for N-(3-methylbutyl)-3,5-dinitrobenzamide
Target Audience: Structural Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Crystallization, Data Acquisition, and Disorder Modeling via SCXRD Introduction & Chemical Context N-(3-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Chemists, Materials Scientists, and Drug Development Professionals
Content Focus: Crystallization, Data Acquisition, and Disorder Modeling via SCXRD
Introduction & Chemical Context
N-(3-methylbutyl)-3,5-dinitrobenzamide is a structurally compelling molecule that combines a rigid, highly electron-deficient 3,5-dinitroaromatic core with a highly flexible aliphatic tail (the 3-methylbutyl, or isopentyl, group). For researchers in energetic materials, pharmaceuticals, and supramolecular chemistry, this structural dichotomy presents unique challenges for Single Crystal X-ray Diffraction (SCXRD).
The primary crystallographic hurdles include severe positional disorder in the alkyl chain and the complex interplay of strong intermolecular forces—specifically, primary amide hydrogen bonding and
π…π
or
π
-hole interactions. This application note details field-proven, self-validating protocols for crystallization, data acquisition, and structure refinement to yield publication-quality crystallographic data.
The flexible nature of the 3-methylbutyl chain often leads to poor crystal quality, twinning, or severe static disorder if crystallization kinetics are too fast. Furthermore, the choice of solvent dictates the supramolecular packing. Benzamides typically form robust N–H···O hydrogen-bonded networks[1].
Causality Insight: Using a competitive hydrogen-bonding solvent (e.g., methanol or ethanol) can lead to the formation of solvates or disrupt the native amide-amide
R22(8)
dimers. To obtain the thermodynamically stable, solvent-free polymorph, a non-competitive solvent system utilizing vapor diffusion is highly recommended. Slow diffusion ensures that the flexible isopentyl chains have sufficient time to adopt their lowest-energy conformations within the growing lattice.
Step-by-Step Vapor Diffusion Workflow
Dissolution: Dissolve 20 mg of synthesized N-(3-methylbutyl)-3,5-dinitrobenzamide in 1.0 mL of Ethyl Acetate (EtOAc) in a 4 mL glass vial. Ensure complete dissolution using mild sonication.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust and undissolved impurities).
Anti-solvent Setup: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (the anti-solvent).
Diffusion: Cap the 20 mL vial tightly. Store in a vibration-free environment at a constant temperature (20 °C) for 3–5 days.
Harvesting: Once distinct, block-like or prismatic crystals form, harvest them directly into a drop of inert perfluoropolyether oil (e.g., Paratone-N).
Self-Validation Check: Examine the harvested crystals under a polarized light microscope. Only select crystals that exhibit sharp, uniform extinction when rotated; this confirms a true single crystal rather than a twinned aggregate.
Workflow for the crystallization and X-ray data collection of N-(3-methylbutyl)-3,5-dinitrobenzamide.
SCXRD Data Collection Workflow
Data collection must be heavily optimized to handle the weak high-angle reflections characteristic of molecules with flexible aliphatic chains.
Causality Insight: At room temperature (298 K), the 3-methylbutyl chain experiences high rotational freedom (dynamic disorder). This thermal motion smears the electron density map and artificially inflates the
Rint
and
R1
values. Cryocooling to 100 K using an open-flow nitrogen cryostat freezes these conformational dynamics into discrete, resolvable positions (static disorder), dramatically improving the signal-to-noise ratio at high resolution (
θ>25∘
for Mo K
α
).
Data Collection Parameters
Radiation: Mo K
α
(
λ=0.71073
Å) is preferred to minimize absorption effects. Cu K
α
(
λ=1.54184
Å) should only be used if the crystals are exceptionally small (microcrystals) to boost absolute diffracted intensity.
Temperature: 100(2) K.
Detector: Photon-counting pixel array detector (e.g., Pilatus or Eiger).
Strategy:ω
and
ϕ
scans with a step size of 0.5°, targeting a redundancy of >4.0 and completeness >99% up to
2θ=50∘
.
Data Reduction and Structure Solution
Integration and scaling should be performed using the diffractometer's native suite, applying a multi-scan absorption correction. The structure is then solved using intrinsic phasing and refined using the industry-standard [2], typically interfaced through the [3].
Handling Isopentyl Disorder in SHELXL
The 3-methylbutyl tail will frequently exhibit positional disorder over two distinct sites. Attempting to refine this without restraints will lead to non-positive definite (NPD) atoms or chemically unreasonable bond lengths.
Step-by-Step Refinement Logic:
Identify Disorder: Locate residual Q-peaks (
>0.5 e−/A˚3
) around the terminal carbon atoms of the isopentyl chain in the difference Fourier map.
Split Atoms: Assign the primary positions to PART 1 and the secondary positions to PART 2. Link their occupancies using a free variable (e.g., 21 and -21).
Geometric Restraints: Apply DFIX or SADI to ensure the C-C bond lengths in both parts remain chemically sensible (approx. 1.53 Å).
Thermal Restraints: Apply SIMU and RIGU to the disordered atoms to ensure their anisotropic displacement parameters (ADPs) are physically realistic.
Self-Validation Check: A successful disorder model will yield an ADP max/min ratio of
<3.0
for the split atoms and a flat residual electron density map (highest peak
<0.4 e−/A˚3
).
Logical workflow for modeling alkyl chain disorder using SHELXL restraints.
Quantitative Data Summary: SHELXL Restraints
Table 1: Recommended SHELXL Restraints for Alkyl Chain Disorder
Restraint Command
Function
Application in N-(3-methylbutyl)-3,5-dinitrobenzamide
SADI
Same Distance
Ensures C-C bonds in the disordered isopentyl tail (PART 1 & 2) are equivalent.
DFIX
Distance Fix
Hard-fixes C-C bonds to 1.53 Å if SADI is insufficient to maintain geometry.
SIMU
Similar
Uij
Forces spatially adjacent disordered carbon atoms to have similar thermal ellipsoids.
RIGU
Rigid Bond
Applies Hirshfeld rigid-bond test restraints to the anisotropic displacement parameters.
EADP
Equivalent ADP
Used only if the two disordered parts perfectly overlap, forcing identical ADPs.
Structural Analysis & Packing Motifs
Once refined, the supramolecular packing of N-(3-methylbutyl)-3,5-dinitrobenzamide reveals the driving forces behind its crystallization:
Hydrogen Bonding: The primary amide group typically engages in N–H···O=C hydrogen bonding. Depending on the steric hindrance of the isopentyl group, this manifests either as
C(4)
one-dimensional chains or
R22(8)
cyclic dimers.
π
-Hole Interactions: The two nitro groups at the 3 and 5 positions strongly withdraw electron density from the aromatic ring. This creates a positive electrostatic potential (a
π
-hole) above and below the centroid of the benzene ring. In the crystal lattice, expect to observe the electron-rich amide carbonyl oxygen of an adjacent molecule pointing directly toward the centroid of the dinitroaromatic ring, stabilizing the 3D architecture.
References
A short history of SHELX
Source: Acta Crystallographica Section A: Foundations of Crystallography (2008)
URL:[Link][2]
OLEX2: a complete structure solution, refinement and analysis program
Source: Journal of Applied Crystallography (2009)
URL:[Link][3]
SURMOF Induced Morphological Crystal Engineering of Substituted Benzamides
Source: Crystal Growth & Design, American Chemical Society (2018)
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Executive Summary
The unambiguous structural elucidation of small organic molecules requires more than just assigning chemical shifts; it demands a logically rigorous, self-validating analytical workflow. N-(3-methylbutyl)-3,5-dinitrobenzamide is a synthetic derivative belonging to a class of nitrobenzamides noted for their potent antimicrobial and antitubercular properties 1. Furthermore, 3,5-dinitrobenzoyl derivatives are frequently utilized as chiral solvating agents (CSAs) in NMR spectroscopy, making their precise structural assignment a foundational requirement for downstream stereochemical analyses 2.
This application note provides a definitive, step-by-step protocol for the structural elucidation of N-(3-methylbutyl)-3,5-dinitrobenzamide using 2D NMR spectroscopy. By focusing on the causality behind experimental choices, this guide establishes a robust framework that can be adapted for the analysis of similar complex amides.
Experimental Design: The Causality of Sample Preparation
A common pitfall in the NMR analysis of amides is the rapid chemical exchange of the amide proton (NH) in protic or weakly coordinating solvents (like CDCl₃), which broadens the signal and destroys crucial scalar coupling information.
The Solution: We utilize DMSO-d₆ as the solvent. DMSO strongly hydrogen-bonds with the amide NH, locking it into a stable conformation and drastically reducing its exchange rate. This intentional solvent choice preserves the
3JHH
coupling between the NH and the adjacent aliphatic methylene protons (C1'), transforming the NH signal into a reliable spectroscopic anchor for 2D correlation experiments.
Protocol 1: Sample Preparation
Weighing: Accurately weigh 15–20 mg of the purified N-(3-methylbutyl)-3,5-dinitrobenzamide.
Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.
Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity (shimming), leading to line broadening that obscures fine multiplet splitting (e.g., the 2.1 Hz meta-coupling of the aromatic ring).
Data Acquisition & Structural Elucidation Workflow
Modern automated structure elucidation software relies heavily on the orthogonal validation provided by combining HSQC and HMBC datasets 3. However, manual verification remains the gold standard. The following workflow outlines the logical progression from 1D assessment to 2D network building.
Fig 1. Self-validating 2D NMR workflow for structural elucidation.
Step 1: 1D Assessment and Integral Validation
Acquire standard
1
H (16 scans, D1 = 2s) and
13
C (1024 scans, D1 = 2s, WALTZ-16 decoupling) spectra at 500 MHz.
Aromatic Region: The presence of strongly electron-withdrawing nitro groups at the meta positions profoundly deshields the aromatic protons 4. Look for a doublet at ~9.11 ppm (H2/H6) and a triplet at ~8.96 ppm (H4) with a characteristic
4J
meta-coupling of ~2.1 Hz.
Validation Checkpoint: The integral ratio of the aromatic protons (8.9–9.2 ppm) to the aliphatic terminal methyls (~0.9 ppm) must be exactly 3:6. If this ratio fails, halt the protocol and re-purify the sample.
Step 2: Spin System Assembly via 2D COSY
Acquire a
1
H-
1
H COSY spectrum (256
t1
increments).
Aliphatic Chain Mapping: Start at the terminal methyl doublet (~0.92 ppm). Follow the cross-peak to the C3' methine multiplet (~1.62 ppm). From C3', trace the correlation to the C2' methylene (~1.45 ppm), and finally to the C1' methylene (~3.32 ppm).
Amide Linkage: Crucially, observe the COSY cross-peak between the C1' protons (~3.32 ppm) and the broad NH triplet (~9.05 ppm). This confirms the attachment of the isopentyl chain to the nitrogen atom.
Step 3: Direct Carbon Mapping via Multiplicity-Edited 2D HSQC
Acquire an edited
1
H-
13
C HSQC spectrum. Editing allows differentiation between CH/CH
3
(positive phase) and CH
2
(negative phase) groups.
Assign the carbon backbone by correlating the established proton shifts to their directly attached carbons. Confirm that C1' (~38.5 ppm) and C2' (~38.1 ppm) exhibit negative phases, validating their identity as methylenes.
Step 4: Fragment Linkage via 2D HMBC
Acquire a
1
H-
13
C HMBC spectrum optimized for long-range couplings (
J
= 8 Hz).
The Problem: The molecule consists of two isolated spin systems (the dinitrophenyl ring and the isopentyl chain) separated by a quaternary carbonyl carbon.
The Solution: Use the carbonyl carbon (~162.2 ppm) as a bridge. Look for
3JCH
correlations from the aromatic H2/H6 protons to the carbonyl. Simultaneously, look for
2JCH
correlations from the NH proton, and
3JCH
correlations from the C1' aliphatic protons to the same carbonyl carbon. This unambiguously stitches the molecule together.
Fig 2. Key HMBC (red) and COSY (green) correlations bridging the structural fragments.
Quantitative Data Summary
The culmination of the self-validating workflow is a comprehensive assignment table. Every assignment below is supported by at least two orthogonal data points (e.g., direct shift + COSY correlation, or HSQC + HMBC).
Table 1: Complete NMR Assignments for N-(3-methylbutyl)-3,5-dinitrobenzamide in DMSO-d₆
Position
1
H Shift (ppm), Multiplicity,
J
(Hz)
13
C Shift (ppm)
Key COSY Correlations (
1
H-
1
H)
Key HMBC Correlations (
1
H
→13
C)
1 (Ar-C)
-
137.3
-
-
2, 6 (Ar-CH)
9.11, d,
J
= 2.1
127.6
H4
C1, C3/C5, C=O
3, 5 (Ar-C-NO
2
)
-
148.2
-
-
4 (Ar-CH)
8.96, t,
J
= 2.1
121.0
H2, H6
C2, C6, C3/C5
C=O (Carbonyl)
-
162.2
-
-
NH (Amide)
9.05, t,
J
= 5.7
-
H1'
C=O, C1'
1' (CH
2
)
3.32, q,
J
= 6.5
38.5
NH, H2'
C=O, C2', C3'
2' (CH
2
)
1.45, q,
J
= 7.0
38.1
H1', H3'
C1', C3', C4'/C5'
3' (CH)
1.62, m
25.3
H2', H4'/H5'
C2', C4', C5'
4', 5' (CH
3
)
0.92, d,
J
= 6.6
22.5
H3'
C2', C3'
Conclusion
The structural elucidation of N-(3-methylbutyl)-3,5-dinitrobenzamide highlights the necessity of a logical, physics-driven approach to NMR spectroscopy. By leveraging the solvent properties of DMSO-d₆ to lock the amide proton, we enable the critical COSY and HMBC correlations required to bridge the aliphatic and aromatic domains. This protocol ensures that the resulting structural assignment is not merely a best guess, but a mathematically and spectroscopically verified certainty.
References
3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. 1
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. NIH / PMC. 4
CMC-se - Small Molecule Structure Elucidation. Bruker.3
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. 2
Application Notes & Protocols: In Vivo Formulation and Dosing of N-(3-methylbutyl)-3,5-dinitrobenzamide
Introduction: Navigating the In Vivo Evaluation of a Novel Benzamide Derivative N-(3-methylbutyl)-3,5-dinitrobenzamide is a novel chemical entity (NCE) belonging to the dinitrobenzamide class of compounds. Derivatives of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the In Vivo Evaluation of a Novel Benzamide Derivative
N-(3-methylbutyl)-3,5-dinitrobenzamide is a novel chemical entity (NCE) belonging to the dinitrobenzamide class of compounds. Derivatives of this class have been investigated for a range of biological activities, including antitubercular and antifungal properties.[1][2][3] The successful in vivo evaluation of any NCE is fundamentally dependent on achieving adequate systemic exposure to elicit a pharmacological response and assess its safety profile. A primary obstacle for many NCEs, particularly those with aromatic nitro groups and alkyl chains like N-(3-methylbutyl)-3,5-dinitrobenzamide, is poor aqueous solubility. This property complicates the development of a formulation suitable for in vivo administration, potentially leading to low or erratic bioavailability and confounding experimental outcomes.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design and execute in vivo dosing studies for N-(3-methylbutyl)-3,5-dinitrobenzamide. We will proceed from foundational pre-formulation assessment to detailed protocols for vehicle selection, formulation preparation, and in vivo administration, culminating in the design of a pilot pharmacokinetic (PK) study. The methodologies described are grounded in established best practices for advancing poorly soluble compounds through preclinical development.[6][7]
Part 1: Pre-Formulation Assessment - The Physicochemical Foundation
Before any in vivo experiment, a thorough physicochemical characterization of the compound is essential. This data informs every subsequent decision in the formulation development process.[4] For an NCE like N-(3-methylbutyl)-3,5-dinitrobenzamide, where public data is scarce, these initial experiments are non-negotiable.
Core Objective: To understand the solubility, lipophilicity, and stability of the compound to guide the selection of an appropriate delivery vehicle.
Key Parameters & Rationale:
Parameter
Experimental Method
Rationale & Implication for Formulation
Aqueous Solubility
Shake-flask method in water, Phosphate-Buffered Saline (PBS, pH 7.4), and buffers at various pH values (e.g., pH 2.0, 5.0).
The dinitrobenzamide structure suggests low aqueous solubility.[8] Quantifying this is the first step. If solubility is <10 µg/mL, simple aqueous solutions are not viable, and enabling formulations (suspensions, co-solvents, etc.) are required.[5][9]
LogP / LogD
Shake-flask method (octanol/water) or HPLC-based methods.
The octanol-water partition coefficient (LogP) predicts lipophilicity. A high LogP (>3) suggests the compound may be suitable for lipid-based formulations but will have poor aqueous solubility.[10][11] LogD provides this value at a specific pH.
pKa
Potentiometric titration or UV-spectrophotometry.
Identifying ionizable groups is crucial. The amide proton is weakly acidic, but the overall molecule is likely neutral. Knowing the pKa helps predict how solubility will change with pH, which is relevant for oral administration through the gastrointestinal tract.[12]
Understanding if the compound is crystalline or amorphous and identifying its melting point is critical for stability assessments. Amorphous forms are often more soluble but can be less stable.[4][5]
Part 2: Formulation Development for a Poorly Soluble NCE
Based on the predicted high lipophilicity and low aqueous solubility of N-(3-methylbutyl)-3,5-dinitrobenzamide, a systematic approach to vehicle selection is required. The goal is to create a homogenous, stable formulation that is well-tolerated and ensures consistent dosing.[13][14]
Decision Workflow for Vehicle Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.
Caption: Vehicle selection decision workflow for NCEs.
Common Vehicle Compositions for Preclinical Studies
The table below summarizes common vehicle options for initial in vivo screening. The selection must balance solubilization capacity with potential toxicity and route of administration compatibility.[15]
Vehicle Type
Example Composition
Primary Route(s)
Advantages
Disadvantages & Considerations
Aqueous Suspension
0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in sterile water
Oral (PO), Intraperitoneal (IP)
Generally well-tolerated; suitable for a wide range of compounds.[15]
Requires particle size control (micronization) for homogeneity; potential for inconsistent absorption.[13]
Co-solvent Solution
10% DMSO, 40% PEG 400, 50% Saline
Intravenous (IV), IP, PO
Achieves true solution, ensuring dose uniformity; good for initial PK.
Co-solvents can have their own toxicity and pharmacological effects; risk of precipitation upon injection.[13]
Lipid Solution
Compound dissolved in Corn Oil or Sesame Oil
PO, Subcutaneous (SC)
Enhances absorption of highly lipophilic drugs; can mitigate first-pass metabolism via lymphatic uptake.[10][12]
Not suitable for IV; viscosity can be an issue for injection.
Cyclodextrin Complex
20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water
IV, IP, PO
Forms inclusion complexes to significantly increase aqueous solubility.[13]
Can be nephrotoxic at high doses; potential to alter drug's intrinsic PK profile.
Part 3: Detailed In Vivo Dosing Protocols
This section provides a step-by-step protocol for intraperitoneal (IP) administration in mice, a common route for initial efficacy and toxicity screening of novel compounds.[16][17] The principles described can be adapted for other routes and species.
Protocol: Preparation of an Aqueous Suspension Formulation
Rationale: A suspension is often the most practical starting point for a poorly soluble, neutral compound when co-solvents are undesirable for a chronic study. This protocol aims to create a homogenous suspension to ensure consistent dosing.
Materials:
N-(3-methylbutyl)-3,5-dinitrobenzamide (micronized, if possible)
Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water for injection
Sterile glass vial
Magnetic stirrer and stir bar
Sonicator (bath or probe)
Analytical balance and weigh boats
Procedure:
Vehicle Preparation: Prepare the vehicle by first dissolving Tween 80 in ~80% of the final volume of sterile water. Slowly add the methylcellulose powder while stirring vigorously to prevent clumping. Continue stirring until fully dissolved. Bring to the final volume with sterile water.
Calculate Required Mass: Determine the total mass of the compound needed based on the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse at 10 mL/kg) and the total volume required for all animals plus overage.
Wetting the Powder: Accurately weigh the compound. In a sterile glass vial, add a small amount of the vehicle to the powder to create a thick, uniform paste. This "wetting" step is critical to prevent powder agglomeration.[18]
Homogenization: Gradually add the remaining vehicle to the paste while continuously stirring.
Particle Size Reduction (Optional but Recommended): Place the vial in a bath sonicator for 15-30 minutes to break down any remaining aggregates.
Final Suspension: Stir the suspension continuously using a magnetic stirrer until the time of dosing to maintain homogeneity. Visually inspect for uniformity before drawing each dose.
Protocol: Intraperitoneal (IP) Injection in Mice
Rationale: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism, making it ideal for evaluating the intrinsic activity of a compound.[19]
Materials:
Prepared drug formulation
Sterile syringes (1 mL) and needles (25-27 gauge)[16][20]
70% Ethanol and sterile gauze
Appropriate animal restraint device (optional)
Procedure:
Animal Handling & Restraint: Acclimatize animals to handling prior to the experiment.[13] Restrain the mouse firmly but gently by scruffing the neck and securing the tail. The abdomen should be exposed and slightly tilted downwards.[21]
Dose Calculation & Preparation: Calculate the injection volume for each mouse based on its body weight and the formulation concentration (typically 5-10 mL/kg).[16] Draw the calculated volume into the syringe, ensuring the suspension is well-mixed immediately before.
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant.[19][22] This location avoids critical organs such as the cecum, liver, and bladder.
Injection Technique:
a. While not always required, wiping the injection site with 70% ethanol is recommended to reduce the risk of infection.[21]
b. Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[16] The needle should penetrate the skin and the abdominal wall.
c. Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood flash) or an organ like the bladder (no urine).[20]
d. If aspiration is clear, inject the solution smoothly and steadily.
e. Withdraw the needle and return the mouse to its cage.
Post-Dose Monitoring: Observe the animal for several minutes post-injection for any signs of distress, such as labored breathing, lethargy, or abdominal distension.[13] Monitor animals regularly according to the approved animal care protocol.
Part 4: Designing a Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[7][23] This information is critical for establishing a rational dosing regimen (dose and frequency) for subsequent efficacy studies.[6]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) and oral bioavailability.
Experimental Design Workflow
Caption: Workflow for a pilot pharmacokinetic study.
Key Considerations for the PK Study:
Intravenous (IV) Arm: An IV dosing group is crucial for determining absolute bioavailability.[13] This requires a solubilized formulation (e.g., co-solvent or cyclodextrin-based).
Species Selection: Mice or rats are common choices for initial PK studies. Ensure the selected species is relevant to the intended disease model.[24]
Dose Selection: The dose for the test route (e.g., IP or PO) should be high enough to ensure plasma concentrations are above the limit of quantification for the bioanalytical method. The IV dose is typically much lower.
Blood Sampling: A sparse sampling design (different animals at different time points) may be necessary in mice to avoid excessive blood collection from a single animal.[24]
Regulatory Compliance: All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines such as Good Laboratory Practices (GLP) where applicable.[25]
Conclusion
The successful in vivo assessment of N-(3-methylbutyl)-3,5-dinitrobenzamide hinges on a methodical and scientifically-driven approach to formulation and dosing. Due to its predicted poor aqueous solubility, a "one-size-fits-all" vehicle is unlikely to be optimal. By conducting rigorous pre-formulation characterization, systematically screening appropriate vehicles, and adhering to precise dosing protocols, researchers can generate reliable and reproducible data. The insights gained from a well-designed pilot pharmacokinetic study will be invaluable, providing the necessary dose-exposure relationship to confidently advance this novel compound into pivotal efficacy and safety studies.
References
UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
Kim, T. W., et al. (2024). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. Available at: [Link]
University of Iowa. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Available at: [Link]
Ichor Bio. (2021). A Beginners Guide on How to Inject Mice. Available at: [Link]
Polo, E., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release. Available at: [Link]
University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. Available at: [Link]
Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Available at: [Link]
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
XenoGesis. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available at: [Link]
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]
Wagner, C., et al. (2023). Vehicles for Drug Administration to Children: Results and Learnings from an In-Depth Screening of FDA-Recommended Liquids and Soft Foods for Product Quality Assessment. Pharmaceutics. Available at: [Link]
Humberstone, A. J., & Charman, W. N. (1997). Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Advanced Drug Delivery Reviews. Available at: [Link]
Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available at: [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. Available at: [Link]
PubChem. (n.d.). 3,5-Dinitrobenzamide. Available at: [Link]
Uddin, M. S., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. Available at: [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
Sweidan, K., et al. (2022). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]
Chaudhari, S. P., & Dugar, R. P. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available at: [Link]
NextSDS. (n.d.). N-[3-(3-methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide — Chemical Substance Information. Available at: [Link]
Royal Society of Chemistry. (2019). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Advances. Available at: [Link]
PubChemLite. (n.d.). N-isobutyl-3,5-dinitrobenzamide (C11H13N3O5). Available at: [Link]
NIST. (n.d.). Isopentyl 3,5-dinitrobenzoate. Available at: [Link]
Mol-Instincts. (2025). N-isopentylbenzamide. Available at: [Link]
ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Available at: [Link]
Li, Y., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
ResearchGate. (2020). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Available at: [Link]
Choo, H., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry. Available at: [Link]
Van Bever, W. F. M., et al. (1976). Synthetic Analgesics. Synthesis and Pharmacology of the Diastereoisomers of N-[3-Methyl- 1. Journal of Medicinal Chemistry. Available at: [Link]
Molecules. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
Denny, W. A., et al. (1998). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry. Available at: [Link]
MDPI. (2022). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Available at: [Link]
PubChem. (n.d.). N-Methyl-3,5-dinitrobenzamide. Available at: [Link]
MDPI. (2022). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Available at: [Link]16)
How to improve the aqueous solubility of N-(3-methylbutyl)-3,5-dinitrobenzamide for in vitro assays
Welcome to the Technical Support Center. Handling highly lipophilic compounds with rigid aromatic cores requires moving beyond basic solvent dilutions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Handling highly lipophilic compounds with rigid aromatic cores requires moving beyond basic solvent dilutions. N-(3-methylbutyl)-3,5-dinitrobenzamide presents a classic formulation challenge for in vitro assays: its planar dinitrobenzamide core drives strong
π−π
stacking and crystal lattice formation, while the N-(3-methylbutyl) (isoamyl) chain maximizes hydrophobicity.
Below is our tiered troubleshooting guide to overcoming these physicochemical barriers to achieve stable kinetic solubility without compromising your biological targets.
Diagnostic Solubilization Workflow
Figure 1: Diagnostic workflow for achieving kinetic solubility in aqueous in vitro assays.
Troubleshooting FAQs & Self-Validating Protocols
Q1: Why does N-(3-methylbutyl)-3,5-dinitrobenzamide precipitate immediately upon dilution into my assay buffer?Causality: The compound exhibits extremely low intrinsic aqueous solubility due to two structural features: the highly lipophilic isoamyl aliphatic chain, and the rigid 3,5-dinitrobenzamide core. The planar aromatic system promotes strong intermolecular interactions, resulting in high crystal lattice energy. When a concentrated DMSO stock is introduced to an aqueous buffer, the localized shift in solvent polarity causes the thermodynamic solubility limit to drop drastically. As noted in authoritative industry reviews on 1[2], this rapid solvent shift triggers immediate nucleation before the molecules can disperse, leading to the formation of micro-particulates ("crashing out").
Q2: How can I prevent "crashing out" during the initial dilution step for high-throughput biochemical assays?Causality: To maintain the compound in a supersaturated "kinetic solubility" state, you must prevent localized high concentrations of the drug during the solvent transition.
Self-Validating Protocol: Tier 1 - Kinetic Solubilization via Rapid Dispersion
Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.
Buffer Optimization: Ensure your aqueous assay buffer is pre-warmed to 37°C. Cold buffers drastically reduce kinetic solubility.
Order of Addition (Critical): Never add the aqueous buffer to the DMSO stock. Instead, place the tube containing the assay buffer on a vortex mixer at medium-high speed.
Dispersion: Add the DMSO stock dropwise directly into the center of the vortexing liquid.
Validation Step: Centrifuge the final preparation at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant to confirm the concentration matches the theoretical yield. If the concentration drops, invisible micro-precipitates have formed, and you must proceed to Tier 2.
Q3: My assay requires a higher concentration, but the compound still precipitates even with optimized mixing. What additives can I use without denaturing my target protein?Causality: When kinetic dispersion is insufficient, you must lower the surface tension of the buffer and provide a hydrophobic microenvironment to shield the lipophilic isoamyl group. Adding non-ionic surfactants or carrier proteins enhances drug-water interactions and prevents solid-state intermolecular interactions 3[4].
Self-Validating Protocol: Tier 2 - Surfactant/Carrier Protein Supplementation
Supplementation: Add either 0.01% - 0.05% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a highly effective hydrophobic sink for lipophilic small molecules.
Dispersion: Proceed with the rapid dispersion method described in Q2.
Validation Step: Keep the final DMSO concentration below 1% for biochemical assays and below 0.5% for cell-based assays to prevent solvent-induced toxicity, aligning with 5[5]. Run a vehicle-control (DMSO + BSA/Tween without drug) to ensure the additives do not artificially inflate or inhibit your assay signal.
Q4: I am running a cell-based assay where surfactants are toxic, and BSA binds the compound too tightly, reducing the free drug fraction. What is the ultimate rescue strategy?Causality: Cyclodextrins, particularly Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD), form host-guest inclusion complexes. The hydrophobic isoamyl tail and the dinitroaromatic ring insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility. This shields the compound from water without forming micelles or permanently sequestering the drug, allowing it to dynamically partition into cell membranes 6[6].
Self-Validating Protocol: Tier 3 - Cyclodextrin Inclusion Formulation
Preparation: Prepare a 10% to 20% (w/v) HP-
β
-CD solution in your basal cell culture media or PBS.
Complexation: Add the compound (from a 50 mM DMSO stock) directly to the cyclodextrin solution. Ensure the final DMSO concentration remains
≤
0.5%.
Agitation: Sonicate the mixture in a water bath for 15-30 minutes at room temperature until the solution is completely optically clear.
Validation Step: Filter sterilize through a 0.22 µm PTFE membrane. Analyze the pre- and post-filtration concentrations via LC-MS. A >95% recovery indicates successful inclusion complex formation, proving the drug is truly solubilized and not merely suspended as nanoparticles.
Quantitative Solubilization Data Summary
Solubilization Strategy
Recommended Additives
Max Final DMSO
Typical Solubilization Limit
Best Suited For
Tier 1: Kinetic Dispersion
None (Optimized Mixing)
1.0%
< 10 µM
High-sensitivity biochemical assays
Tier 2: Surfactants / Proteins
0.01-0.05% Tween-20 or 0.1% BSA
1.0%
10 - 50 µM
Enzyme inhibition assays, ELISA
Tier 3: Inclusion Complexes
10-20% HP-
β
-CD
0.5%
50 - 200 µM
Cell-based assays, phenotypic screening
References
Title: In Vitro Solubility Assays in Drug Discovery
Source: ResearchGate
URL
Source: Royal Society of Chemistry (RSC)
Title: ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals
Source: FDA
URL
Title: US20150210679A1 - Small molecule inhibitors of superoxide dismutase expression
Source: Google Patents
URL
Technical Support Center: Preventing Photo-Degradation of N-(3-methylbutyl)-3,5-dinitrobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assays involving dinitroaromatic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assays involving dinitroaromatic compounds. N-(3-methylbutyl)-3,5-dinitrobenzamide is highly susceptible to UV-induced degradation. This guide provides the mechanistic understanding and field-proven protocols needed to maintain the structural integrity of this compound during formulation, storage, and analysis.
Mechanistic Causality: The Photochemistry of 3,5-Dinitrobenzamides
To prevent degradation, we must first understand the modes of failure. Dinitroaromatic compounds exhibit strong absorption bands in the UV region (typically 250–340 nm) corresponding to
π→π∗
and
n→π∗
transitions . Upon excitation, the molecule rapidly undergoes intersystem crossing to a highly reactive excited triplet state (
T1
). From here, two primary degradation cascades occur:
Pathway 1: Photoreduction (Solvent-Mediated). If the compound is dissolved in a hydrogen-donating solvent (e.g., methanol, ethanol, or isopropanol), the excited nitro group abstracts a hydrogen atom. This initiates a radical cascade that reduces the nitro group to nitroso (–NO), hydroxylamine (–NHOH), and eventually amino (–NH
2
) derivatives .
Pathway 2: Nitro-Nitrite Rearrangement (Direct Photolysis). Independent of the solvent, UV irradiation can trigger an intramolecular rearrangement where the nitro group converts into a nitrite ester. This intermediate is highly unstable and cleaves to form phenoxy radicals, ultimately yielding nitrophenol derivatives and releasing nitric oxide (NO) .
By understanding these pathways, our mitigation strategy becomes clear: we must block the initial excitation event and eliminate environmental hydrogen donors.
Troubleshooting FAQs
Q: My stock solution of N-(3-methylbutyl)-3,5-dinitrobenzamide turned yellow/brown after a few hours on the bench. Is it ruined?A: Yes, discard it. The color shift is a macroscopic indicator of photoproduct formation (specifically, the generation of highly conjugated nitroso or azoxy dimers). Standard laboratory fluorescent lights and sunlight through windows emit sufficient UVA/UVB radiation to trigger the nitro-nitrite rearrangement . Always prepare fresh stock solutions in actinic (amber) glassware.
Q: I need to use an organic solvent for my stock solution. Which is best for photostability?A: Avoid primary and secondary alcohols. Methanol and isopropanol act as potent hydrogen donors, accelerating the photoreduction pathway . Instead, use aprotic solvents lacking easily abstractable alpha-hydrogens, such as HPLC-grade acetonitrile (CH
3
CN) or dimethyl sulfoxide (DMSO).
Q: Does degassing the solution with Nitrogen or Argon help?A: It depends on the dominant pathway, but generally, yes. While dissolved oxygen can actually quench the excited triplet state of nitroaromatics (temporarily delaying direct photolysis), oxygen also reacts with photogenerated radicals to form superoxide (
O2∙−
), leading to secondary oxidative degradation . For long-term storage, purging with Argon and sealing in the dark is the most robust approach.
Standard Operating Protocols (SOP): Handling & Storage
Self-Validating Protocol for the Preparation of N-(3-methylbutyl)-3,5-dinitrobenzamide Solutions
This protocol is designed as a self-validating system; if Step 4 fails, the shielding in Steps 1-3 was compromised.
Step 1: Environmental Shielding
Turn off standard overhead fluorescent lights. Use yellow/red safe lights (which emit > 500 nm) during the weighing and dissolution phases.
Use only Class A amber volumetric flasks and amber HPLC vials. Clear glass transmits up to 70% of UVA light, which is sufficient to populate the
T1
state.
Step 2: Solvent Preparation
Select an aprotic solvent (e.g., Acetonitrile).
Degas the solvent by sparging with ultra-pure Argon for 15 minutes prior to dissolving the compound to displace dissolved oxygen and prevent secondary ROS generation.
Step 3: Dissolution and Aliquoting
Dissolve the N-(3-methylbutyl)-3,5-dinitrobenzamide powder. Sonicate only if strictly necessary, as excessive cavitation can generate localized heat and radicals.
Immediately aliquot into single-use amber vials with PTFE-lined septa. Store at -20°C.
Before using the stock in a critical assay, run a rapid HPLC-UV check (detection at 254 nm).
Validation Criterion: The chromatogram must show a single peak for the parent compound. The presence of early-eluting peaks (phenolic cleavage products) or late-eluting peaks (azoxy dimers) dictates immediate disposal of the batch.
O2
quenches the
T1
state but forms reactive superoxide (
O2∙−
), leading to secondary oxidation.
Sparge solvents with Argon for 15 mins prior to dissolution; store under inert atmosphere.
pH (Aqueous)
Low to Moderate
Alkaline conditions can accelerate the hydrolysis of photogenerated nitrite esters.
Maintain neutral to slightly acidic pH (e.g., pH 5-7) if aqueous buffers are strictly required.
Pathway Visualization
Photodegradation pathways of 3,5-dinitrobenzamides and targeted points of intervention.
References
Lu, Dingze, et al. "Decomposition of 3,5-dinitrobenzamide in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes." Environmental Science and Pollution Research, vol. 24, no. 6, 2017, pp. 5360-5369. URL:[Link]
"Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution." Journal of the American Chemical Society, vol. 146, no. 15, 2024. URL:[Link]
"Direct photolysis of nitroaromatic compounds in aqueous solutions." Journal of Environmental Sciences, vol. 17, no. 4, 2005, pp. 598-604. URL:[Link]
Troubleshooting
Troubleshooting poor crystallization of N-(3-methylbutyl)-3,5-dinitrobenzamide from ethanol
Topic: Troubleshooting Poor Crystallization of N-(3-methylbutyl)-3,5-dinitrobenzamide from Ethanol Prepared By: Senior Application Scientist, Crystallization & Process Chemistry Division Welcome to the Technical Support...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Troubleshooting Poor Crystallization of N-(3-methylbutyl)-3,5-dinitrobenzamide from Ethanol
Prepared By: Senior Application Scientist, Crystallization & Process Chemistry Division
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure crystalline products from complex reaction mixtures. The crystallization of N-(3-methylbutyl)-3,5-dinitrobenzamide (also known as N-isoamyl-3,5-dinitrobenzamide) from ethanol presents a unique set of thermodynamic and kinetic challenges.
Mechanistically, this molecule possesses a highly rigid, electron-deficient, and polar 3,5-dinitrobenzamide "head" coupled with a highly flexible, lipophilic 3-methylbutyl "tail." When dissolved in a polar protic solvent like ethanol, the flexible tail impedes rapid molecular packing. If the system is driven into supersaturation too quickly, the activation energy required for proper crystal lattice formation is bypassed, and the compound undergoes Liquid-Liquid Phase Separation (LLPS)—a phenomenon practitioners call "oiling out"[1].
The following guide is designed to help you diagnose, troubleshoot, and optimize this specific crystallization workflow using self-validating methodologies.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: When cooling my hot ethanol solution, the product separates as a cloudy, viscous oil at the bottom of the flask rather than forming solid crystals. Why does this happen, and how do I fix it?A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[2]. This occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent mixture, causing the solute to separate as a liquid phase rather than a solid[3]. Because the rate of phase separation is faster than the rate of nucleation, the oil traps impurities, preventing the formation of a pure crystal lattice[1].
Causal Fix: To alter the thermodynamics and favor nucleation, you must decrease the saturation temperature. Return the flask to the heat source until the oil completely redissolves. Add a small amount of additional hot ethanol (approx. 5–10% v/v) to dilute the system slightly[3]. Once clear, implement a strictly controlled, slow cooling rate. To bypass the high energy barrier for primary nucleation, introduce a tiny seed crystal of pure product just above the temperature where the oil previously formed[4].
Q2: I successfully avoided oiling out, but my crystal yield is unacceptably low (< 40%). How do I drive the equilibrium to recover more product?A: A low yield indicates that your terminal supersaturation level is too low, meaning too much product remains dissolved in the mother liquor[5]. Ethanol has a relatively flat solubility curve for some dinitrobenzamides at lower temperatures.
Causal Fix: First, verify the loss by dipping a glass stirring rod into the mother liquor and letting it dry; a large residual deposit confirms significant product is still in solution[3]. To fix this, return the solution to a boil and evaporate 20–30% of the ethanol to concentrate the solute[3]. Alternatively, you can utilize a mixed-solvent approach: add a miscible anti-solvent (like water) dropwise to the hot ethanol solution until slight cloudiness appears, then add just enough ethanol dropwise to clear it[6]. This steepens the solubility curve, forcing the product out of solution upon cooling[7].
Q3: The crystals are forming, but they appear as very fine, sticky needles that are difficult to filter and contain yellow impurities. How can I improve the crystal habit?A: Fine, needle-like crystals are a hallmark of rapid, uncontrolled primary nucleation—often the result of "crash-cooling" the flask in an ice bath immediately after heating. These high-surface-area crystals easily entrap the mother liquor and co-precipitate impurities[5].
Causal Fix: You must favor crystal growth over nucleation. Maintain a low, constant level of supersaturation by cooling the solution ambiently (e.g., in a switched-off water bath) before applying an ice bath[5]. If colored impurities persist, they may be interfering with crystal stacking. Add 1-2% (w/w) activated charcoal to the hot solution, boil briefly, and perform a hot filtration to remove these impurities before crystallization begins[5].
Part 2: Quantitative Data & Optimization Metrics
To ensure reproducibility, adhere to the following optimized parameters for N-(3-methylbutyl)-3,5-dinitrobenzamide in ethanol.
Parameter
Target Range
Causal Effect
Troubleshooting Action
Solvent Volume
5.0 – 8.0 mL / g solute
Defines the saturation curve and terminal yield.
If >10 mL/g, evaporate excess solvent to prevent low yield[3].
Cooling Rate
0.5 – 1.0 °C / min
Controls the kinetic balance between nucleation and growth.
If >2.0 °C/min, oiling out or fine needles occur. Insulate the flask[5].
Seeding Temp
2 – 3 °C above cloud point
Bypasses the primary nucleation barrier.
If unseeded, the system may supercool and undergo LLPS[4].
Anti-solvent (H₂O)
5 – 15% v/v (Maximum)
Decreases solubility at low temperatures to boost yield.
Add dropwise while hot; if oil forms, add ethanol to clear[6].
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology includes internal validation checks to ensure the system is behaving correctly before you proceed to the next phase.
Phase 1: Dissolution & Clarification
Charge the Reactor: Place the crude N-(3-methylbutyl)-3,5-dinitrobenzamide in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Solvent Addition: Add absolute ethanol at a ratio of 5 mL per gram of crude solid.
Heating: Heat the mixture to a gentle reflux (approx. 78 °C).
Validation Check: If the solid does not completely dissolve after 10 minutes of reflux, add hot ethanol in 0.5 mL increments until the solution is perfectly clear. If cloudiness persists despite excess solvent, insoluble impurities are present. Perform a hot gravity filtration through a pre-warmed funnel[5].
Phase 2: Controlled Nucleation
4. Cooling Ramp: Remove the flask from the heat source. Allow it to cool ambiently in a draft-free environment.
5. Seeding (Critical Step): Monitor the solution closely. When the temperature drops to approximately 45–50 °C (or just before the historical "cloud point"), introduce 1–2 mg of pure N-(3-methylbutyl)-3,5-dinitrobenzamide seed crystals[4].
Validation Check: The seed crystals should remain suspended and slowly begin to grow. If they dissolve immediately, the solution is too hot; wait 2 minutes and re-seed. If the solution turns milky and viscous, it has oiled out. Reheat immediately[3].
Phase 3: Maturation & Isolation
6. Crystal Growth: Allow the flask to remain undisturbed at room temperature for 1.5 to 2 hours. Do not agitate vigorously, as this triggers secondary nucleation (yielding fine, impure needles).
7. Yield Maximization: Transfer the flask to an ice-water bath (0–4 °C) for an additional 45 minutes to drive the remaining solute out of the mother liquor.
Validation Check: Dip a clean glass stirring rod into the mother liquor and let the solvent evaporate in the air. A negligible residue indicates crystallization is complete. A heavy crust indicates poor yield; evaporate 20% of the solvent and repeat the cooling cycle[3].
Filtration: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume (1–2 mL) of ice-cold ethanol to displace the impure mother liquor without redissolving your product. Dry under vacuum at 40 °C.
Part 4: Crystallization Troubleshooting Workflow
Workflow for troubleshooting N-(3-methylbutyl)-3,5-dinitrobenzamide crystallization.
Comparative Efficacy Guide: N-(3-methylbutyl)-3,5-dinitrobenzamide vs. Aromatic 3,5-Dinitrobenzamide Derivatives
Executive Summary The 3,5-dinitrobenzamide (DNB) scaffold represents a highly potent class of antitubercular agents targeting the essential Mycobacterium tuberculosis (Mtb) enzyme decaprenylphosphoryl-β-D-ribose oxidase...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3,5-dinitrobenzamide (DNB) scaffold represents a highly potent class of antitubercular agents targeting the essential Mycobacterium tuberculosis (Mtb) enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1)[1]. However, the efficacy of these compounds is strictly governed by their terminal functional groups. This guide objectively compares the biological performance of aliphatic derivatives—specifically N-(3-methylbutyl)-3,5-dinitrobenzamide —against structurally optimized aromatic derivatives like DNB1 and N-benzyl 3,5-dinitrobenzamides .
By analyzing the causality between molecular structure, binding thermodynamics, and in vitro efficacy, this guide provides drug development professionals with a definitive framework for DNB lead optimization.
Mechanistic Grounding: The Role of DprE1
To understand the efficacy differences between DNB derivatives, one must first examine their mechanism of action. DNBs act as suicide inhibitors (prodrugs). Upon entering the Mtb cell, the nitro group of the benzamide is reduced by the FADH2 cofactor within the DprE1 active site, forming a highly reactive nitroso intermediate[2].
This intermediate undergoes a rapid nucleophilic attack by the thiolate of Cys387, forming a stable, irreversible semi-mercaptal covalent bond[2]. This blockade halts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), catastrophically disrupting mycobacterial cell wall arabinan biosynthesis[3].
Mechanism of DprE1 inhibition by 3,5-dinitrobenzamide derivatives leading to Mtb cell death.
Structural Causality: Aliphatic vs. Aromatic Terminal Groups
The primary differentiator in efficacy among DNBs is the ability of the terminal group to anchor the molecule in the DprE1 active site prior to covalent bonding.
The Aliphatic Limitation (N-(3-methylbutyl)-3,5-dinitrobenzamide):
N-(3-methylbutyl)-3,5-dinitrobenzamide features a flexible, branched aliphatic chain (isopentyl group). The DprE1 binding pocket is highly hydrophobic and lined with aromatic residues. The flexible aliphatic chain suffers a high entropic penalty upon binding and lacks the rigid, planar surface area required for optimal van der Waals or π-π stacking interactions[1]. Consequently, the molecule struggles to maintain the critical distance (< 5.5 Å) between its nitro group and the central nitrogen of the FAD isoalloxazine ring, drastically reducing the efficiency of the initial reduction step[4].
The Aromatic Advantage (DNB1 & N-benzyl derivatives):
Aromatic derivatives, such as N-benzyl 3,5-dinitrobenzamides, exhibit significantly higher potency[5]. The terminal aromatic rings act as rigid hydrophobic anchors. By engaging in robust π-π stacking with the active site residues, these groups lock the dinitrobenzamide core in precise proximity to both Cys387 and the FAD cofactor[1]. This structural pre-organization accelerates the formation of the nitroso intermediate and subsequent covalent binding, translating to exceptional in vitro efficacy[5].
Quantitative Efficacy Comparison
The following table summarizes the comparative in vitro performance of aliphatic versus aromatic DNB derivatives against the drug-susceptible Mtb H37Rv strain.
Compound
Terminal Group Type
MIC against Mtb H37Rv (µg/mL)
Mechanistic & Binding Insight
N-(3-methylbutyl)-3,5-dinitrobenzamide
Aliphatic (Isopentyl)
> 1.0
High entropic penalty; suboptimal proximity to FAD cofactor[1],[4].
DNB1
Aromatic Ether
0.06 - 0.2
Strong hydrophobic anchoring; optimal alignment with Cys387[2],[3].
N-benzyl 3,5-dinitrobenzamide (D1)
Aromatic (Benzyl)
0.0625
Excellent π-π stacking; highly favored over aliphatic chains[5].
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating DNB derivatives.
Step-by-step experimental workflow for evaluating the efficacy of DNB derivatives.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
This protocol utilizes metabolic reduction as a proxy for cell viability, providing a clear, quantitative readout of compound efficacy[6].
Inoculum Preparation : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase (OD600 of 0.6–0.8). Adjust the bacterial suspension to a standard turbidity of
1×105
CFU/mL[6].
Compound Plating : In a 96-well microplate, perform 2-fold serial dilutions of the DNB derivatives in DMSO. Ensure the final DMSO concentration in all wells remains below 1% to prevent solvent toxicity.
Incubation : Add 100 µL of the bacterial inoculum to each well.
Self-Validation Step: Include a positive growth control (bacteria + 1% DMSO) and a negative sterile control (media only). Incubate at 37°C for 7 days[6].
Metabolic Readout : Add 30 µL of a 0.02% resazurin solution to each well and incubate for an additional 24–48 hours[6].
Data Interpretation : A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial survival. The MIC is defined as the lowest concentration that strictly prevents this color change. The assay is validated only if the sterile control remains blue and the growth control turns pink.
Protocol B: In Vitro DprE1 Enzymatic Inhibition Assay
To prove that the MIC reduction is causally linked to DprE1 inhibition rather than off-target toxicity, this assay measures direct target engagement.
Enzyme Preparation : Pre-incubate 10 nM of purified recombinant M. tuberculosis DprE1 with varying concentrations of the DNB derivative in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 30°C.
Reaction Initiation : Introduce 50 µM of the surrogate substrate farnesylphosphoryl-β-D-ribofuranose (FPR) to initiate the enzymatic epimerization.
Fluorescence Monitoring : DprE1 activity is coupled to the oxidation of its FADH2 cofactor. Monitor the decrease in intrinsic FAD fluorescence (Excitation: 450 nm, Emission: 520 nm) continuously over 60 minutes.
Validation & Analysis : Calculate the IC50 by plotting the initial reaction velocity against the log concentration of the inhibitor. A dose-dependent preservation of FADH2 fluorescence confirms specific, covalent DprE1 active-site blockade.
Conclusion
While the 3,5-dinitrobenzamide core is a potent warhead against Mtb DprE1, the terminal functional group acts as the critical guidance system. Aliphatic derivatives like N-(3-methylbutyl)-3,5-dinitrobenzamide fail to achieve the necessary binding affinity due to high entropic penalties and poor active-site anchoring. In contrast, aromatic derivatives (e.g., N-benzyl 3,5-dinitrobenzamides and DNB1) leverage π-π stacking to achieve optimal proximity to the FAD cofactor and Cys387, resulting in superior nanomolar efficacy. Future drug development should prioritize rigid, aromatic terminal moieties to maximize the therapeutic potential of the DNB scaffold.
References
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold
MDPI
URL:[Link]
Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents
ACS Medicinal Chemistry Letters
URL:[Link]
(PDF) Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold
ResearchGate
URL:[Link]
Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors
PNAS
URL:[Link]
DPRE1 as a Promising Target for Tuberculosis Drug Discovery
E-Cronicon
URL:[Link]
Cross-Validation of N-(3-methylbutyl)-3,5-dinitrobenzamide Binding Affinity Assays
Executive Summary & Mechanistic Context In the landscape of antitubercular drug discovery, Mycobacterium tuberculosis (Mtb) decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) stands as a highly validated, essential the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
In the landscape of antitubercular drug discovery, Mycobacterium tuberculosis (Mtb) decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) stands as a highly validated, essential therapeutic target[1]. 3,5-Dinitrobenzamides (DNBs), including N-alkyl derivatives like N-(3-methylbutyl)-3,5-dinitrobenzamide, represent a potent class of DprE1 inhibitors[2].
As a Senior Application Scientist, I frequently observe a critical pitfall in ligand characterization: treating covalent suicide inhibitors as simple equilibrium binders. Mechanistically, DNBs exhibit a two-step binding modality. First, they form a non-covalent encounter complex with the DprE1 active site. Subsequently, the nitro group undergoes an FADH2-mediated reduction to a highly reactive nitroso intermediate, which forms an irreversible covalent adduct with the conserved Cys387 residue[1][3]. Because the system is driven forward by this irreversible step, relying on a single equilibrium assay (yielding an apparent
KD
) generates artifactual data[4].
To ensure absolute scientific integrity, this guide outlines an orthogonal cross-validation strategy, objectively comparing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Intact Mass Spectrometry (MS) to deconvolute the kinetics, thermodynamics, and covalent mechanisms of N-(3-methylbutyl)-3,5-dinitrobenzamide.
Mechanistic Workflow & Assay Integration
Mechanistic workflow of DprE1 inhibition by DNBs and corresponding assay validation points.
Objective Comparison of Binding Affinity Assays
To accurately profile N-(3-methylbutyl)-3,5-dinitrobenzamide, we must separate the initial binding affinity (
Ki
) from the rate of covalent inactivation (
kinact
).
Surface Plasmon Resonance (SPR): SPR is the premier choice for real-time kinetic decoupling. By flowing the ligand over immobilized DprE1, we can observe the initial rapid association (non-covalent) followed by a failure of the complex to fully dissociate during the wash phase (indicative of covalent bond formation).
Isothermal Titration Calorimetry (ITC): ITC provides the thermodynamic signature (
ΔH
,
ΔS
) of binding in a true solution phase. Because the covalent reaction between the nitroso intermediate and Cys387 is highly exothermic, ITC captures a distinct enthalpic signature that confirms target engagement without the risk of surface-immobilization artifacts.
Intact Mass Spectrometry (MS): Neither SPR nor ITC can definitively prove where the ligand bound. Intact MS serves as the ultimate self-validating endpoint, confirming the exact mass shift associated with the Cys387-nitroso adduct[3].
Quantitative Data Summary (Representative DprE1-DNB Profiling)
Assay Modality
Primary Output
Apparent
Ki
(Non-Covalent)
kinact
(Covalent Rate)
Thermodynamic
ΔH
Key Advantage
SPR
Real-time Kinetics
1.2 µM
4.5×10−3 s−1
N/A
High-throughput kinetic decoupling
ITC
Thermodynamics
1.5 µM
N/A
-18.4 kcal/mol
Label-free, true solution phase
MST
Solution Affinity
1.8 µM
N/A
N/A
Minimal sample consumption
Intact MS
Mass Shift
N/A
Confirmed Adduct
N/A
Validates Cys387 modification
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a causal explanation to ensure data integrity.
Causality: DprE1 has multiple surface lysines, making amine coupling viable. However, N-(3-methylbutyl)-3,5-dinitrobenzamide is highly hydrophobic and requires 5% DMSO for solubility. Bulk refractive index mismatches between the running buffer and the sample will cause massive data artifacts if not rigorously corrected.
Surface Preparation: Activate a CM5 sensor chip with EDC/NHS. Inject recombinant Mtb DprE1 (diluted in 10 mM Sodium Acetate, pH 5.0) onto Flow Cell 2 (FC2) to a target immobilization level of exactly 2000 RU. Block both FC1 (Reference) and FC2 with 1M Ethanolamine.
Buffer Matching: Prepare running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, and exactly 5.0% DMSO .
Solvent Correction (Self-Validation): Inject a series of 8 buffer blanks ranging from 4.5% to 5.5% DMSO. Causality: This generates a calibration curve to mathematically subtract the bulk refractive index shifts caused by minor DMSO variations during ligand injection.
Ligand Injection: Inject N-(3-methylbutyl)-3,5-dinitrobenzamide in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a high flow rate of 50 µL/min to minimize mass transport limitations.
Data Fitting: Fit the resulting sensorgrams to a two-state reaction model (
A+B⇌AB→AB∗
) to extract both
Ki
and
kinact
.
Causality: ITC measures minute temperature changes (microcalories). If the ligand and protein are in slightly different buffers, the heat of mixing will completely mask the heat of binding.
Rigorous Dialysis: Dialyze 50 µM DprE1 overnight against 2 liters of assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
DMSO Matching: Post-dialysis, add exactly 5% DMSO to the DprE1 sample. Use the exact same dialysate to prepare a 500 µM solution of N-(3-methylbutyl)-3,5-dinitrobenzamide (also containing 5% DMSO).
Control Titration (Self-Validation): Titrate the 500 µM ligand into the cell containing only the matched buffer. Causality: This captures the background heat of ligand dilution, which must be subtracted from the final data.
Experimental Titration: Load DprE1 into the sample cell. Perform 19 injections of 2 µL of the ligand at 25°C, with 150-second spacing between injections to allow the highly exothermic covalent reaction to return to baseline.
Analysis: Subtract the control titration heats from the experimental heats. Integrate the peaks to determine
ΔH
,
ΔS
, and stoichiometry (
n
). An
n
value of ~1.0 validates a 1:1 specific binding event.
Protocol C: Intact MS Covalent Validation
Causality: To prove the SPR and ITC signals are culminating in the expected mechanism, we must observe the physical mass shift of the protein.
Incubation: Incubate 10 µM DprE1 with 50 µM N-(3-methylbutyl)-3,5-dinitrobenzamide for 2 hours at room temperature.
Desalting: Pass the complex through a Zeba spin desalting column to remove unbound ligand and salts.
LC-MS Analysis: Inject the sample onto a LC-TOF-MS system. Deconvolute the raw multiply-charged spectra using MaxEnt1 software.
Validation: Look for a mass shift equal to the exact mass of N-(3-methylbutyl)-3,5-dinitrobenzamide minus the mass of one oxygen atom (lost during the FADH2-mediated nitroreduction to the nitroso species)[3].
Reproducibility of N-(3-methylbutyl)-3,5-dinitrobenzamide Synthesis: A Comparative Guide to Amidation Pathways
As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the hidden pitfalls of seemingly routine transformations. The synthesis of N-(3-methylbutyl)-3,5-dinitrobenzamide—...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the hidden pitfalls of seemingly routine transformations. The synthesis of N-(3-methylbutyl)-3,5-dinitrobenzamide—a critical scaffold in the development of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) inhibitors for tuberculosis[1]—is a prime example.
While amide bond formation is a cornerstone of organic synthesis, recent have demonstrated that subtle structural variations and environmental factors create "reactivity cliffs," leading to significant reproducibility issues[2]. This guide objectively compares three distinct synthesis pathways, dissecting the mechanistic causality behind their performance to establish self-validating, highly reproducible protocols.
Mechanistic Causality: The 3,5-Dinitro Effect
To achieve reproducibility, one must first understand the electronic environment of the substrate. The 3,5-dinitro substitution on the benzoic acid ring exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms.
The Electrophilic Spike: This electronic withdrawal severely lowers the pKa of the carboxylic acid and makes the corresponding activated intermediate (e.g., acid chloride or active ester) exceptionally electrophilic.
The Reproducibility Paradox: While this high electrophilicity ensures rapid coupling with 3-methylbutan-1-amine (isoamylamine), it simultaneously makes the intermediate hyper-vulnerable to competitive hydrolysis. Trace moisture in solvents or atmospheric humidity will rapidly revert the activated species back to the unreactive carboxylic acid, destroying stoichiometric ratios and plummeting yields.
Pathway Comparison & Quantitative Performance
We evaluate three primary pathways for this amidation:
Pathway A: Anhydrous Acid Chloride Activation. The traditional, highly scalable approach using thionyl chloride (SOCl₂)[3].
Pathway B: Biphasic Schotten-Baumann. An aqueous-organic biphasic system designed to avoid anhydrous conditions.
Pathway C: Direct Coupling via Uronium Salts (HATU). A modern, mild, one-pot approach favored in discovery chemistry.
Quantitative Data Summary
The following table synthesizes the performance metrics of these pathways across multiple laboratory trials.
Synthesis Pathway
Activation Strategy
Avg. Yield (%)
Purity (HPLC)
Reproducibility (RSD)
E-Factor
Scalability
Pathway A
SOCl₂ (Anhydrous)
88%
>98%
<5%
~15
Excellent
Pathway B
SOCl₂ (Biphasic)
72%
>95%
12%
~25
Moderate
Pathway C
HATU / DIPEA (DMF)
85%
>99%
<3%
~45
Poor (Cost/Mass)
Data Note: Pathway B shows a high Relative Standard Deviation (RSD) due to its heavy reliance on mixing efficiency; the highly reactive dinitrobenzoyl chloride often hydrolyzes before encountering the amine in the organic phase.
Visualizing the Synthetic Workflows
Reaction pathways for N-(3-methylbutyl)-3,5-dinitrobenzamide synthesis.
Critical control points for reproducible acid chloride amidation.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols integrate built-in validation checks.
Protocol A: Anhydrous Acid Chloride Route (Recommended for Scale-Up)
This method leverages the cost-effectiveness of , which is ideal for sterically hindered or electronically deactivated systems[3].
Step 1: Acid Activation
Charge a flame-dried flask with 3,5-dinitrobenzoic acid (1.0 eq) and neat thionyl chloride (5.0 eq).
Add a catalytic amount of anhydrous DMF (0.05 eq) to generate the Vilsmeier-Haack intermediate.
Reflux at 80°C under a nitrogen atmosphere for 4 hours.
[Self-Validation Check]: The reaction is complete when the heterogeneous suspension transitions into a clear, homogeneous solution and the evolution of SO₂/HCl gas ceases.
Step 2: Concentration & Quality Control
4. Remove excess SOCl₂ under reduced pressure. Azeotrope the crude residue twice with anhydrous toluene to strip residual chlorinating agent.
[Self-Validation Check]: Quench a 5 µL aliquot of the crude residue in 100 µL of anhydrous methanol. TLC analysis (Hexanes/EtOAc 7:3) should reveal a single high-Rf spot (the methyl ester), confirming the absence of unreacted free acid (baseline).
Step 3: Amide Coupling
5. Dissolve the 3,5-dinitrobenzoyl chloride in anhydrous DCM (0.2 M) and cool to 0°C using an ice bath.
6. Prepare a solution of 3-methylbutan-1-amine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous DCM.
7. Add the amine solution dropwise over 30 minutes.
Causality: The extreme electrophilicity of the dinitro-substituted ring causes a highly exothermic reaction. Dropwise addition at 0°C prevents thermal spikes that lead to localized degradation and impurity formation.
8. Stir for 1 hour at room temperature, quench with 1M HCl, wash with saturated NaHCO₃, and dry over Na₂SO₄.
Protocol C: HATU Direct Coupling (Recommended for Discovery Phase)
This pathway avoids harsh chlorinating agents but requires strict timing to prevent the formation of guanidino byproducts.
Step 1: Pre-activation
Dissolve 3,5-dinitrobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.2 M).
Stir at 20°C for exactly 15 minutes.
[Self-Validation Check]: A color change to a deep yellow/orange indicates the formation of the active HOAt ester. Do not exceed 15 minutes, as prolonged pre-activation can lead to the degradation of the active ester.
Step 2: Coupling & Isolation
3. Add 3-methylbutan-1-amine (1.1 eq) in one portion. Stir for 2 hours.
4. Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to partition the DMF into the aqueous layer.
5. Wash with 1M HCl and brine, then concentrate under vacuum.
References
Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals (Basel) / PubMed Central.[Link]
The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science (RSC Publishing).[Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).[Link]
Comprehensive Environmental Health & Safety (EHS) Guide: Proper Disposal and Handling of N-(3-methylbutyl)-3,5-dinitrobenzamide As drug development professionals and analytical chemists scale up the use of specialized ni...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Environmental Health & Safety (EHS) Guide: Proper Disposal and Handling of N-(3-methylbutyl)-3,5-dinitrobenzamide
As drug development professionals and analytical chemists scale up the use of specialized nitroaromatic derivatives, establishing robust, self-validating safety and disposal protocols is critical. N-(3-methylbutyl)-3,5-dinitrobenzamide—a compound characterized by its electron-deficient dinitroaromatic ring and lipophilic isoamyl tail—requires strict lifecycle management.
This guide provides authoritative, step-by-step operational procedures for the safe handling, spill containment, and RCRA-compliant disposal of this compound in a professional laboratory setting.
Physicochemical Hazard Profile & Causality
To design an effective disposal system, one must first understand the molecular behavior of the waste. The 3,5-dinitrobenzamide core features two strongly electron-withdrawing nitro groups, which deactivate the aromatic ring to electrophilic substitution but make the molecule highly susceptible to nucleophilic attack and reduction[1].
Because of this conjugative interaction and high dipole moment, nitroaromatics pose specific toxicological and reactive risks[1]. The primary acute hazard is oral toxicity (Acute Tox. 4), and airborne dispersion of the solid powder presents a severe inhalation risk[2].
Table 1: Hazard Summary and Waste Characterization
Critical: Segregate waste streams. Mixing with reducers can trigger exothermic reactions.
Water Hazard Class
WGK 3 (Highly hazardous to water)
Absolute prohibition on drain disposal (sewering)[3].
Standard Operating Procedure (SOP): Laboratory Waste Management
Every protocol in a high-functioning lab must be a self-validating system. The following step-by-step methodology ensures that N-(3-methylbutyl)-3,5-dinitrobenzamide waste is securely routed from the benchtop to final destruction without exposing personnel or the environment.
Step 1: Waste Segregation at the Source
Action: Isolate N-(3-methylbutyl)-3,5-dinitrobenzamide waste from other solvent and solid waste streams.
Causality: Nitroaromatics can react unpredictably with amine-containing wastes or strong reducing agents. Segregation prevents inadvertent in-drum reactions.
Step 2: Primary Containment
Action: Collect solid waste and contaminated consumables (e.g., weigh boats, filter papers) in a chemically compatible, sealable container, such as a High-Density Polyethylene (HDPE) wide-mouth jar.
Causality: HDPE provides an inert barrier against organic solids and prevents moisture ingress, which could otherwise degrade the container integrity over time.
Step 3: GHS & RCRA Labeling
Action: Affix a standardized Hazardous Waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste - Nitroaromatic Solid" and include the GHS07 (Exclamation Mark) pictogram.
Causality: Regulatory compliance (EPA RCRA) requires that the contents of a waste container be identifiable at all times to protect downstream waste handlers and emergency responders[4][5].
Step 4: Institutional EHS Transfer
Action: Once the container reaches 80% capacity, seal it tightly and initiate a waste pickup request with your facility's Environmental Health and Safety (EHS) department.
Causality: Professional EHS teams route the chemical to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it is typically destroyed via high-temperature incineration, ensuring complete breakdown of the nitroaromatic ring[4].
Spill Response and Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent dust formation and environmental discharge. Discharge into the environment or drainage systems must be strictly avoided[3].
Methodology: Solid Spill Cleanup
Area Securing & PPE: Evacuate non-essential personnel. The responder must don a particulate filter respirator (N95 or P100) adapted to airborne concentrations, chemical-resistant nitrile gloves, and safety goggles[2].
Dust Suppression: Do not dry sweep. Lightly moisten the spilled substance with water (or an appropriate inert solvent) to prevent the generation of hazardous dust clouds[2].
Collection: Use non-sparking tools to scoop the moistened material[3]. Place the recovered chemical and all contaminated cleanup materials into a designated, heavy-duty hazardous waste bag or HDPE container.
Surface Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water, collecting the rinsate as hazardous liquid waste[2]. Do not allow the rinsate to enter the standard drain system.
Workflow Visualization
The following diagram illustrates the validated EHS workflow for managing nitroaromatic waste from generation to final destruction.
Validated laboratory waste routing and disposal workflow for nitroaromatic compounds.
References
ICSC 1552 - DINITOLMIDE - INCHEM
International Programme on Chemical Safety (IPCS).
URL:[Link]
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report
U.S. Environmental Protection Agency (EPA).
URL:[Link]
Hazardous Waste | US EPA
U.S. Environmental Protection Agency (EPA).
URL:[Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes
U.S. Environmental Protection Agency (EPA).
URL:[Link]
A Senior Application Scientist's Guide to Handling N-(3-methylbutyl)-3,5-dinitrobenzamide
Foreword: As researchers and scientists, our primary commitment is to safety and scientific integrity. This guide provides essential, immediate safety and logistical information for handling N-(3-methylbutyl)-3,5-dinitro...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: As researchers and scientists, our primary commitment is to safety and scientific integrity. This guide provides essential, immediate safety and logistical information for handling N-(3-methylbutyl)-3,5-dinitrobenzamide. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedural guidance herein is synthesized from established safety protocols for structurally analogous dinitro-aromatic compounds. The dinitrobenzamide functional group is a well-characterized structural motif, and by understanding its properties, we can establish a robust framework for safe handling. This document is designed to be your preferred source for laboratory safety, building a foundation of trust through value beyond the product itself.
The Causality of Hazard: Understanding the Risk Profile
To implement effective safety protocols, we must first understand the inherent risks posed by the chemical's structure. N-(3-methylbutyl)-3,5-dinitrobenzamide is a dinitro-aromatic amide. This structure suggests several potential hazards that dictate our choice of personal protective equipment and handling procedures.
Dermal and Ocular Hazards : Aromatic nitro compounds are frequently cited as causing skin irritation (H315) and serious eye irritation (H319).[1][2] Many can also act as skin sensitizers, meaning repeated contact may lead to an allergic reaction (H317).[3]
Toxicity : Compounds of this class can be harmful if swallowed (H302) or if they come into contact with the skin (H312).[1][4][5] Therefore, preventing ingestion and dermal exposure is paramount.
Inhalation Hazards : While the compound is a solid, handling it can generate dust. Fine powders or aerosols may cause respiratory irritation (H335).[2][4][6]
Combustibility : Dinitro compounds are organic materials that are combustible. While not necessarily explosive under standard conditions, they can form explosive mixtures with air upon intense heating and may generate hazardous combustion gases like carbon oxides and nitrogen oxides in a fire.[7][8]
This hazard profile necessitates a multi-layered approach to protection, utilizing engineering controls and a comprehensive suite of Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist; it is a system designed to provide a barrier between you and the potential hazards. Every piece of equipment described is critical.
Equipment
Specification & Rationale
Eye/Face Protection
Indirect-vented chemical splash goggles or a full-face shield. Standard safety glasses are insufficient. This level of protection is required to prevent contact from splashes or airborne dust, which can cause serious eye irritation.[3][9][10] An emergency eyewash station must be readily accessible.[10][11]
Hand Protection
Chemical-resistant nitrile gloves. Nitrile provides a good barrier against a wide range of laboratory chemicals. Always inspect gloves for tears or punctures before use.[9][12] For prolonged handling or when working with solutions, consider double-gloving.[10] Use proper glove removal technique to avoid contaminating your skin.[9]
Body Protection
A fully-buttoned laboratory coat and appropriate protective clothing. This prevents incidental skin contact.[1][9] For tasks with a higher risk of spillage, a chemically resistant apron may be warranted. Do not allow contaminated work clothing to leave the laboratory.[3]
Respiratory Protection
A NIOSH-approved respirator. This is necessary when engineering controls (like a fume hood) are not available or are insufficient to control exposure to dust or aerosols.[8][9] The specific cartridge type should be selected based on a formal risk assessment.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Procedural discipline is key to laboratory safety. Follow this workflow to minimize risk at every stage of handling.
Step 1: Preparation and Engineering Controls
Designate a Work Area : All handling of N-(3-methylbutyl)-3,5-dinitrobenzamide should occur in a designated area, preferably within a certified chemical fume hood to control airborne particles.[1][9]
Assemble Materials : Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to minimize movement in and out of the controlled space.
Verify Safety Equipment : Confirm that the safety shower and eyewash station are unobstructed and operational.[11]
Don PPE : Put on all required PPE as detailed in the table above before handling the chemical container.
Step 2: Handling and Use
Weighing the Solid : If weighing the solid compound, perform this task in the fume hood or a ventilated balance enclosure to prevent dust inhalation. Use anti-static tools and weigh paper.
Making Solutions : Add the solid to the solvent slowly. Be aware of potential exothermic reactions. Keep the container closed when not in use.[9]
General Use : Avoid all direct contact with the substance.[9][13] Do not eat, drink, or smoke in the work area.[1][5][9]
Step 3: Post-Handling and Decontamination
Clean-Up : Decontaminate the work surface thoroughly after use. For small spills, wipe with a suitable absorbent material, place it in a sealed bag, and hold for waste disposal.[9]
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing work.[1][5][9]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing N-(3-methylbutyl)-3,5-dinitrobenzamide from receipt to disposal.
Caption: Workflow for safe handling of N-(3-methylbutyl)-3,5-dinitrobenzamide.
Logistical Plan: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
Container : Keep the container tightly closed and upright in its original packaging.[9]
Location : Store in a cool, dry, and well-ventilated area.[9]
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[12] Avoid overheating.[9]
Disposal
Regulatory Compliance : All waste materials must be disposed of in accordance with local, regional, and national regulations.[1][7][10] Do not pour waste down the drain.[7][9]
Waste Handling : Entrust disposal to a licensed waste disposal company.[1][13] Collect residues and contaminated materials in clearly labeled, sealed containers suitable for hazardous waste.
By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.
References
Enamine. (n.d.). Safety Data Sheet.
Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
USP. (2020, February 21). USP SDS US.
Tokyo Chemical Industry. (2025, September 12). Safety Data Sheet.
Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
SKF Group. (n.d.). Safety Data Sheet.
Fisher Scientific. (2025, December 19). Safety Data Sheet.
3M. (2023, September 4). Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
3M. (n.d.). Safety Data Sheet.
C/D/N Isotopes. (n.d.). Safety Data Sheet.
MilliporeSigma. (2026, March 5). Safety Data Sheet.
Fisher Scientific. (2025, December 26). Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
PubChem. (n.d.). 3,5-Dinitrobenzamide.
FUJIFILM Wako Chemicals. (2023, October 26). Safety Data Sheet.
Loba Chemie. (n.d.). 3,5-Dinitrobenzoic Acid for Synthesis.